KRAS G12C inhibitor 46
Description
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Properties
Molecular Formula |
C32H33F2N7O2 |
|---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
16,19-difluoro-22-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-3-propan-2-yl-1,4,11,23,26-pentazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12(17),13,15,18,20,22,25-decaen-24-one |
InChI |
InChI=1S/C32H33F2N7O2/c1-5-25(42)39-14-15-40(19(4)17-39)30-21-16-23(34)28-26-22(33)9-6-10-24(26)35-12-7-8-20-11-13-36-27(18(2)3)29(20)41(31(21)37-28)32(43)38-30/h5-6,9-11,13,16,18-19,35H,1,7-8,12,14-15,17H2,2-4H3/t19-/m0/s1 |
InChI Key |
FFCREROHVMKRFT-IBGZPJMESA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=O)N3C4=C(CCCNC5=C(C(=CC=C5)F)C6=C(C=C2C3=N6)F)C=CN=C4C(C)C)C(=O)C=C |
Canonical SMILES |
CC1CN(CCN1C2=NC(=O)N3C4=C(CCCNC5=C(C(=CC=C5)F)C6=C(C=C2C3=N6)F)C=CN=C4C(C)C)C(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Sotorasib (AMG 510), a KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the mechanism of action of Sotorasib (AMG 510), a first-in-class, orally bioavailable, and selective covalent inhibitor of the KRAS G12C mutation. The information presented herein is intended for a scientific audience and is based on publicly available preclinical and clinical data.
Core Mechanism of Action
Sotorasib exerts its therapeutic effect by specifically and irreversibly targeting the mutant KRAS G12C protein. The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene, particularly at codon 12, lead to a constitutively active state of the protein, driving oncogenesis.[1]
The G12C mutation results in the substitution of a glycine residue with a cysteine. Sotorasib is designed to form a covalent bond with the thiol group of this mutant cysteine residue (Cys12).[1][2] This irreversible binding occurs when the KRAS G12C protein is in its inactive, guanosine diphosphate (GDP)-bound state.[2] By covalently modifying Cys12, Sotorasib locks the KRAS G12C protein in this inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) that would otherwise promote the exchange of GDP for guanosine triphosphate (GTP). Consequently, the downstream signaling cascades that are normally hyperactivated by the mutant protein are suppressed.[3]
Sotorasib exhibits high selectivity for the KRAS G12C mutant over the wild-type KRAS protein, which lacks the reactive cysteine residue at position 12.[1] This specificity is further enhanced by the inhibitor's interaction with a cryptic pocket (the switch II pocket) that is accessible only in the inactive state of the KRAS protein.[1][2]
Signaling Pathways
The primary signaling pathway inhibited by Sotorasib is the mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway.[3][4] By trapping KRAS G12C in its inactive state, Sotorasib prevents the activation of downstream effectors such as RAF kinases, which in turn prevents the phosphorylation and activation of MEK and ERK.[5] The inhibition of ERK phosphorylation is a key biomarker of Sotorasib activity.[4][5] The PI3K-AKT-mTOR pathway can also be affected by the inhibition of KRAS signaling.[6]
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy of Sotorasib from preclinical studies.
Table 1: In Vitro Activity of Sotorasib in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (µM) - Cell Viability | Reference(s) |
| NCI-H358 | Non-Small Cell Lung Cancer | 0.004 - 0.006 | [2][4][5] |
| MIA PaCa-2 | Pancreatic Cancer | 0.009 | [4][5] |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.6904 | [5] |
IC50 values represent the concentration of Sotorasib required to inhibit cell growth by 50%.
Table 2: In Vivo Efficacy of Sotorasib in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) | Reference(s) |
| NCI-H358 | Non-Small Cell Lung Cancer | 30 mg/kg, p.o., daily | Significant tumor regression | [5] |
| MIA PaCa-2 | Pancreatic Cancer | Not specified | Tumor regression | [4] |
p.o. = per os (oral administration)
Experimental Protocols
This protocol describes a common method to assess the effect of Sotorasib on the viability of cancer cell lines.
-
Cell Seeding: KRAS G12C mutant cancer cells (e.g., NCI-H358) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Sotorasib is serially diluted to various concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included. The cells are incubated with the compound for 72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 3-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the logarithm of the Sotorasib concentration and fitting the data to a dose-response curve.
This protocol outlines the procedure to measure the inhibition of ERK phosphorylation, a key downstream effector of KRAS.
-
Cell Treatment and Lysis: KRAS G12C mutant cells are treated with Sotorasib at various concentrations for a specified time (e.g., 2-4 hours). The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The level of p-ERK is normalized to total ERK and the loading control to determine the extent of inhibition by Sotorasib.
This protocol describes a general workflow for evaluating the anti-tumor efficacy of Sotorasib in a mouse model.
-
Cell Implantation: Human cancer cells with the KRAS G12C mutation (e.g., NCI-H358) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: Sotorasib is administered orally to the treatment group at a specified dose and schedule (e.g., 30 mg/kg, daily). The control group receives a vehicle.
-
Tumor Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Efficacy Evaluation: The anti-tumor efficacy is assessed by comparing the tumor growth in the Sotorasib-treated group to the control group. Tumor growth inhibition (TGI) is a common metric.
Mechanisms of Resistance
Despite the initial efficacy of Sotorasib, acquired resistance can develop through various mechanisms.
-
Secondary KRAS Mutations: New mutations in the KRAS gene can emerge that either prevent Sotorasib from binding or restore the protein's activity.[2]
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways, such as the PI3K-AKT-mTOR pathway, can compensate for the inhibition of the MAPK pathway and promote cell survival and proliferation.[6][7]
-
Receptor Tyrosine Kinase (RTK) Activation: Increased signaling from upstream RTKs can lead to the reactivation of the RAS-MAPK pathway.[8]
-
Histone Deacetylase (HDAC) Activation: Increased HDAC activity has been implicated in resistance to KRAS G12C inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wjpls.org [wjpls.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. revvity.com [revvity.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of a Covalent KRAS G12C Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of a selective, covalent inhibitor of the KRAS G12C mutant protein, a critical target in oncology drug development. The focus of this document is a specific quinazoline-based inhibitor, herein referred to as Compound 46, which emerged from a structure-guided drug discovery program.
Introduction: Targeting the "Undruggable" KRAS
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in lung, colorectal, and pancreatic cancers. For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP and the absence of deep, well-defined binding pockets. The G12C mutation, where glycine is replaced by cysteine at codon 12, is present in a significant subset of these cancers. This mutation provides a unique opportunity for targeted therapy by introducing a reactive cysteine residue that can be covalently engaged by specifically designed inhibitors.
This guide details the discovery and synthesis of Compound 46, a novel quinazoline-based covalent inhibitor of KRAS G12C. This compound and its analogs were developed to bind to the inactive, GDP-bound state of KRAS G12C, thereby preventing its activation and downstream signaling.
KRAS G12C Signaling Pathway and Mechanism of Inhibition
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active state, KRAS engages with and activates multiple downstream effector proteins, leading to the activation of key signaling pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[1]
The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, GTP-bound form and constitutive activation of downstream signaling. Covalent KRAS G12C inhibitors are designed to irreversibly bind to the mutant cysteine (Cys12). This covalent modification locks the KRAS G12C protein in its inactive GDP-bound state, preventing its interaction with guanine nucleotide exchange factors (GEFs) that would promote the exchange of GDP for GTP.[2] This effectively shuts down the oncogenic signaling cascade.
References
An In-depth Technical Guide to Sotorasib (AMG 510): A Covalent KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sotorasib (also known as AMG 510), a first-in-class, orally bioavailable, and selective covalent inhibitor of the KRAS G12C mutation. Sotorasib represents a landmark achievement in targeting a protein long considered "undruggable" and has ushered in a new era of precision oncology for patients with KRAS G12C-mutated solid tumors.[1]
Introduction: KRAS G12C - A Key Oncogenic Driver
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a member of the RAS family of small GTPases that act as critical molecular switches in intracellular signaling.[2] These proteins cycle between an active guanosine triphosphate (GTP)-bound state and an inactive guanosine diphosphate (GDP)-bound state.[2] This cycle regulates key cellular processes, including proliferation, differentiation, and survival, primarily through the MAPK and PI3K/AKT signaling pathways.[3]
Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers.[3] The G12C mutation, a single point mutation resulting in a glycine-to-cysteine substitution at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC), occurring in approximately 13% of cases, and to a lesser extent in colorectal and other solid tumors.[2][3] This mutation impairs the intrinsic GTP hydrolysis activity of the KRAS protein, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled cell growth and proliferation.[1][2]
Sotorasib (AMG 510): Compound Profile
Sotorasib is an acrylamide-derived covalent inhibitor specifically designed to target the cysteine residue of the KRAS G12C mutant.[2] Its development was a result of extensive structure-based drug design efforts that identified a cryptic pocket in the switch II region of the protein.[1][4] On May 28, 2021, Sotorasib was granted accelerated approval by the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC.[3]
Table 1: Chemical Properties of Sotorasib (AMG 510)
| Property | Value | Reference |
| IUPAC Name | 6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-1-(4-methyl-2-propan-2-yl-3-pyridinyl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one | [5] |
| Chemical Formula | C₃₀H₃₀F₂N₆O₃ | [2][5] |
| Molecular Weight | 560.6 g/mol | [2][5] |
| CAS Number | 2252403-56-6 | [3][6] |
| SMILES Code | O=C(C=C)N1C--INVALID-LINK--N(C2=NC(N(C3=C(C)C=CN=C3C(C)C)C4=C2C=C(F)C(C5=C(O)C=CC=C5F)=N4)=O)CC1 | [7] |
Mechanism of Action
Sotorasib's mechanism of action is highly specific and relies on the presence of the mutant cysteine-12 residue.[1] The inhibitor covalently and irreversibly binds to this cysteine, which is located in the switch II pocket of the KRAS G12C protein.[1] This binding event is selective for the inactive, GDP-bound state of KRAS G12C.[8]
By forming this covalent bond, Sotorasib effectively traps the KRAS G12C protein in its inactive conformation, preventing the exchange of GDP for GTP.[1][6] This blockade of the activation cycle shuts down the downstream oncogenic signaling through the MAPK (RAF-MEK-ERK) pathway, thereby inhibiting tumor cell proliferation and promoting apoptosis.[4][9] Because wild-type KRAS lacks the target cysteine residue, Sotorasib exhibits high selectivity with minimal off-target effects on normal cellular function.[3][4]
References
- 1. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 2. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 4. dovepress.com [dovepress.com]
- 5. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. ChemGood [chemgood.com]
- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
The Precision Strike: A Technical Guide to KRAS G12C Inhibitor Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
The KRAS G12C mutation, a once-elusive target in oncology, has in recent years become the subject of intense and fruitful investigation, leading to the development of a new class of targeted therapies. This guide provides an in-depth technical overview of the target engagement studies for key KRAS G12C inhibitors, with a special focus on the investigational agent JNJ-74699157, likely the "inhibitor 46" of interest, alongside a comparative analysis of prominent inhibitors such as Sotorasib (AMG 510), Adagrasib (MRTX849), and GDC-6036 (Divarasib). Understanding the nuances of how these molecules interact with their target is paramount for the continued development of more effective and safer therapies.
Introduction to KRAS G12C Inhibition
The KRAS protein is a critical node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation introduces a cysteine residue that is exploited by covalent inhibitors. These drugs irreversibly bind to this mutant cysteine, locking the KRAS G12C protein in its inactive state and thereby abrogating downstream oncogenic signaling. The success of this strategy hinges on the inhibitor's ability to effectively engage its target within the complex cellular environment.
Featured Inhibitor: JNJ-74699157 (ARS-3248)
JNJ-74699157 (also known as ARS-3248) is an orally available, selective, and covalent inhibitor of KRAS G12C.[1][2] Preclinical studies demonstrated its potential to potently inhibit the KRAS G12C protein.[2] However, its clinical development was halted during a Phase 1 trial (NCT04006301) due to dose-limiting skeletal muscle toxicities and a lack of significant clinical efficacy at the doses tested.[3][4] This outcome underscores the critical importance of a thorough understanding of target engagement and selectivity to predict clinical safety and efficacy.
While specific preclinical quantitative data on direct target engagement for JNJ-74699157 is not extensively published, its clinical trial results provide valuable insights for the drug development community.
Comparative Quantitative Data
To provide a clear comparison of the potency and efficacy of different KRAS G12C inhibitors, the following tables summarize key quantitative data from preclinical and clinical studies.
| Inhibitor | Target | Assay Type | Cell Line | IC50 / EC50 | Reference |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical | - | IC50: 5 nmol/L | [5] |
| Sotorasib (AMG 510) | pERK Inhibition | Cellular | MIA PaCa-2 | IC50: ~1-10 nM | [6] |
| GDC-6036 (Divarasib) | KRAS G12C | In vitro | - | More potent than Sotorasib and Adagrasib | [7] |
Table 1: Preclinical Activity of KRAS G12C Inhibitors. This table presents a summary of the preclinical potency of various KRAS G12C inhibitors.
| Inhibitor | Trial Identifier | Tumor Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Sotorasib (AMG 510) | CodeBreaK 100 (Phase 2) | NSCLC | 37.1% | 6.8 months | [8] |
| Adagrasib (MRTX849) | KRYSTAL-1 (Phase 2) | NSCLC | 42.9% | 6.5 months | [9] |
| GDC-6036 (Divarasib) | Phase 1 | NSCLC | 53.4% | 13.1 months | [7] |
| JNJ-74699157 | NCT04006301 (Phase 1) | Advanced Solid Tumors | No significant clinical benefit observed | Not Reported | [3][4] |
Table 2: Clinical Efficacy of KRAS G12C Inhibitors. This table summarizes the clinical outcomes for prominent KRAS G12C inhibitors.
Key Experimental Protocols for Target Engagement
The assessment of target engagement is crucial to confirm that a drug interacts with its intended target in a biologically relevant manner. Several key methodologies are employed in the study of KRAS G12C inhibitors.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand to a protein can alter its thermal stability.
Protocol Outline:
-
Cell Treatment: Treat intact cells with the KRAS G12C inhibitor at various concentrations for a defined period. A vehicle control (e.g., DMSO) is run in parallel.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (typically 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble KRAS G12C in the supernatant using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Mass Spectrometry-Based Target Engagement
Mass spectrometry (MS) offers a highly sensitive and quantitative method to directly measure the engagement of covalent inhibitors with their target. This can be achieved by quantifying the remaining unbound (free) target protein or by directly detecting the drug-adducted peptide.
Protocol Outline:
-
Sample Preparation: Treat cells or tumor tissues with the inhibitor. Lyse the samples and digest the proteins into peptides.
-
Enrichment (Optional): For low abundance proteins, an immunoaffinity enrichment step using an anti-RAS antibody can be employed to isolate KRAS peptides.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).
-
Quantification: Use targeted proteomics approaches like parallel reaction monitoring (PRM) with stable isotope-labeled internal standards to accurately quantify the amount of unmodified (free) and modified (drug-bound) KRAS G12C-specific peptides.[10][11]
-
Target Engagement Calculation: The percentage of target engagement is calculated from the relative amounts of the free and bound forms of the protein.
Biochemical Assays
Biochemical assays are fundamental for determining the intrinsic potency of an inhibitor against its purified target protein.
Nucleotide Exchange Assays:
These assays measure the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state by preventing the exchange of GDP for GTP. This is often monitored using fluorescently labeled nucleotides.
Protocol Outline:
-
Reaction Setup: Incubate purified KRAS G12C protein with the inhibitor at various concentrations.
-
Initiate Exchange: Add a guanine nucleotide exchange factor (GEF), such as SOS1, and a fluorescently labeled GTP analog.
-
Signal Detection: Monitor the change in fluorescence over time, which corresponds to the binding of the fluorescent GTP to KRAS.
-
Data Analysis: Calculate the rate of nucleotide exchange and determine the IC50 of the inhibitor.
KRAS Signaling Pathway
KRAS G12C inhibitors act by preventing the activation of downstream signaling pathways that drive tumor growth and proliferation. The primary pathways affected are the MAPK/ERK and the PI3K/AKT pathways.
Conclusion
The development of KRAS G12C inhibitors represents a landmark achievement in targeted cancer therapy. A thorough understanding of target engagement is fundamental to this success. The methodologies outlined in this guide, from cellular thermal shift assays to sophisticated mass spectrometry techniques, provide the necessary tools to quantify the interaction of these inhibitors with their target. While the clinical journey of JNJ-74699157 was cut short, the lessons learned from its development, alongside the successes of Sotorasib, Adagrasib, and GDC-6036, continue to inform and guide the design of the next generation of KRAS inhibitors. The continued application of these rigorous target engagement studies will be instrumental in developing safer and more effective treatments for patients with KRAS G12C-mutant cancers.
References
- 1. JNJ-74699157 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase I Study of JNJ-74699157 in Patients with Advanced Solid Tumors Harboring the KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Editorial: Recent Approval of Sotorasib as the First Targeted Therapy for KRAS G12C-Mutated Advanced Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adagrasib: a novel inhibitor for KRASG12C-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Binding of BI-0474 to KRAS G12C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of the KRAS G12C inhibitor, BI-0474. It details the specific binding site on the KRAS G12C oncoprotein, presents quantitative binding data, outlines the experimental methodologies used for its characterization, and illustrates the relevant signaling pathways.
Introduction to KRAS G12C and Covalent Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation, where glycine at position 12 is substituted with cysteine, being particularly prevalent in non-small cell lung cancer.[1] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled cell growth.[2]
The presence of a cysteine residue in the G12C mutant offers a unique opportunity for targeted therapy through the development of covalent inhibitors. These inhibitors are designed to form an irreversible bond with the thiol group of the cysteine at position 12 (Cys12), thereby locking the KRAS G12C protein in an inactive, GDP-bound state.[3] BI-0474 is a potent and selective covalent inhibitor of KRAS G12C that has demonstrated in vivo activity.[3]
The BI-0474 Binding Site on KRAS G12C
BI-0474 binds to a previously unappreciated allosteric pocket on KRAS G12C known as the Switch-II pocket (S-IIP).[3][4] This pocket is located near the effector-binding Switch-II region of the protein. The binding of BI-0474 is characterized by both non-covalent interactions within this pocket and a crucial covalent bond with the mutant Cys12.
The crystal structure of KRAS G12C in complex with BI-0474 (PDB ID: 8AFB) reveals the precise molecular interactions.[5][6] The inhibitor occupies the S-IIP, and its acrylamide warhead is positioned to react with the nucleophilic thiol of Cys12, forming an irreversible covalent adduct.[3] This covalent modification traps KRAS G12C in its inactive GDP-bound conformation, preventing its interaction with downstream effector proteins and thereby inhibiting oncogenic signaling.[3]
Key interactions observed in the crystal structure include hydrogen bonds and hydrophobic interactions with residues lining the Switch-II pocket. Notably, interactions with residues such as His95 can contribute to the affinity and selectivity of inhibitors for KRAS G12C.[7] The conformation of the Switch-II loop can vary between different inhibitor-bound structures, highlighting the dynamic nature of this binding pocket.[7]
Quantitative Binding and Activity Data for BI-0474
The interaction of BI-0474 with KRAS G12C has been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Reference |
| IC50 (GDP-KRAS::SOS1 PPI) | 7.0 nM | Protein-Protein Interaction Assay | [8][9] |
| EC50 (NCI-H358 cells) | 26 nM | Cell Proliferation Assay | [3][8] |
| KI | 0.4 µM | Mass Spectrometry | [3] |
| kinact | 0.008 s-1 | Mass Spectrometry | [3] |
| kinact/KI | 20,000 M-1s-1 | Mass Spectrometry | [3] |
| Cell Line | KRAS Mutation | Antiproliferative Effect | Reference |
| NCI-H358 | G12C | 26 nM (EC50) | [3][8] |
| GP2D | G12D | > 4 µM | [3][10] |
| LS513 | G12D | > 4 µM | [3] |
Experimental Protocols
The characterization of the binding of BI-0474 to KRAS G12C involves a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the KRAS G12C-BI-0474 complex to elucidate the binding mode.
Protocol:
-
Protein Expression and Purification: The human KRAS G12C protein (residues 1-169) is expressed in E. coli. The protein is purified using a series of chromatography steps, including affinity and size-exclusion chromatography, to ensure high purity.
-
Complex Formation: The purified KRAS G12C protein is incubated with a molar excess of BI-0474 to ensure complete covalent modification. The complex is then purified to remove any unbound inhibitor.
-
Crystallization: The KRAS G12C-BI-0474 complex is concentrated and subjected to crystallization screening using various commercially available or in-house prepared crystallization screens. Hanging drop or sitting drop vapor diffusion methods are typically employed. For the 8AFB structure, crystals were grown at 20°C.[5]
-
Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. For the 8AFB structure, data was collected to a resolution of 1.12 Å.[5]
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined structure of KRAS as a search model. The model is then refined using software such as PHENIX or REFMAC, with manual model building in Coot. The final structure is validated for its geometric quality.
Mass Spectrometry for Covalent Modification Kinetics
Objective: To determine the kinetic parameters (KI and kinact) of the covalent reaction between BI-0474 and KRAS G12C.
Protocol:
-
Protein and Inhibitor Preparation: Purified KRAS G12C and BI-0474 are prepared in a suitable assay buffer.
-
Reaction: The reaction is initiated by mixing the protein and inhibitor at various concentrations. The reaction is allowed to proceed for different time points.
-
Quenching: The reaction is quenched at each time point by adding a quenching solution (e.g., formic acid).
-
LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate the unmodified and modified protein. The amount of each species is quantified by integrating the area under the respective peaks in the mass spectrum.
-
Data Analysis: The percentage of modified protein is plotted against time for each inhibitor concentration. The data are then fit to a kinetic model for irreversible inhibition to determine the second-order rate constant (kinact/KI), the inactivation rate constant (kinact), and the initial binding affinity (KI).[3]
Cell Proliferation Assay
Objective: To determine the potency of BI-0474 in inhibiting the proliferation of KRAS G12C mutant cancer cells.
Protocol:
-
Cell Culture: NCI-H358 cells, which harbor the KRAS G12C mutation, are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of BI-0474 for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration. The data are then fit to a four-parameter logistic dose-response curve to determine the EC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[3][8]
Visualizing KRAS Signaling and Experimental Workflow
KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in downstream signaling pathways that are aberrantly activated in KRAS G12C-driven cancers.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the discovery and characterization of a covalent KRAS G12C inhibitor like BI-0474.
References
- 1. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 8afb - CRYSTAL STRUCTURE OF KRAS-G12C IN COMPLEX WITH COMPOUND 23 (BI-0474) - Summary - Protein Data Bank Japan [pdbj.org]
- 5. rcsb.org [rcsb.org]
- 6. 8AFB: CRYSTAL STRUCTURE OF KRAS-G12C IN COMPLEX WITH COMPOUND 23 (BI-0474) [ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Pardon Our Interruption [opnme.com]
An In-depth Technical Guide to KRAS G12C Inhibitor 46
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and relevant experimental protocols for the characterization of KRAS G12C inhibitor 46, also known as compound WX003. This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapies.
Chemical Properties
This compound is a potent and selective covalent inhibitor of the KRAS G12C mutant protein. Covalent inhibitors form a permanent bond with their target protein, leading to irreversible inhibition.[1] The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Compound Name | This compound (WX003) | [2] |
| Molecular Formula | C₃₂H₃₃F₂N₇O₂ | [2] |
| Molecular Weight | 585.65 g/mol | [2] |
| CAS Number | 2573769-23-8 | [2] |
| SMILES | O=C1N2C3=NC(C4=C(F)C=CC=C4NCCCC5=CC=NC(C(C)C)=C52)=C(F)C=C3C(N6--INVALID-LINK--C)=N1 | [2] |
| Solubility | 10 mM in DMSO | [2] |
Mechanism of Action and Signaling Pathway
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, a glycine-to-cysteine substitution at codon 12, results in a constitutively active KRAS protein, driving uncontrolled cell proliferation.[3][4]
KRAS G12C inhibitors, such as compound 46, are designed to specifically target this mutant protein. They form a covalent bond with the thiol group of the cysteine residue at position 12, locking the KRAS G12C protein in its inactive, GDP-bound state.[1] This prevents the exchange of GDP for GTP, thereby inhibiting downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[3]
Figure 1: Simplified KRAS G12C signaling pathway and the mechanism of action of Inhibitor 46.
Experimental Protocols
The following section details common experimental protocols used to characterize KRAS G12C inhibitors.
Biochemical Assays
3.1.1. Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the exchange of GDP for a fluorescently labeled GTP analog (e.g., mant-GTP) on the KRAS G12C protein, typically catalyzed by the guanine nucleotide exchange factor SOS1.
-
Materials: Recombinant human KRAS G12C protein, SOS1 protein, mant-GTP, GDP, assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).
-
Procedure:
-
Prepare a solution of KRAS G12C pre-loaded with GDP.
-
Incubate the KRAS G12C-GDP complex with varying concentrations of the inhibitor (e.g., this compound) for a defined period (e.g., 30 minutes) at room temperature.
-
Initiate the exchange reaction by adding a mixture of SOS1 and mant-GTP.
-
Monitor the increase in fluorescence intensity over time using a plate reader (excitation ~360 nm, emission ~440 nm).
-
Calculate the initial rate of nucleotide exchange for each inhibitor concentration.
-
Plot the rates against the inhibitor concentration to determine the IC₅₀ value.
-
Cellular Assays
3.2.1. Phospho-ERK (p-ERK) Western Blot
This assay assesses the inhibitor's ability to block the downstream MAPK signaling pathway by measuring the phosphorylation level of ERK.
-
Materials: KRAS G12C mutant cancer cell line (e.g., NCI-H358), cell lysis buffer, primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the inhibitor for a specific duration (e.g., 2-24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to normalize the p-ERK signal.
-
Figure 2: Workflow for p-ERK Western Blot analysis.
3.2.2. Cell Viability Assay (MTT or CellTiter-Glo)
This assay determines the cytotoxic or cytostatic effect of the inhibitor on cancer cells.
-
Materials: KRAS G12C mutant cancer cell line, complete growth medium, MTT reagent or CellTiter-Glo reagent, solubilization solution (for MTT).
-
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a serial dilution of the inhibitor for 72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and plot against inhibitor concentration to determine the IC₅₀ value.
-
Pharmacokinetic (PK) Studies
3.3.1. In Vivo Pharmacokinetic Analysis in Mice
This protocol outlines a typical procedure to determine the pharmacokinetic profile of an orally administered KRAS G12C inhibitor in a mouse model.
-
Animals: Male or female mice (e.g., C57BL/6 or nude mice), typically 8-10 weeks old.
-
Materials: The KRAS G12C inhibitor formulated in a suitable vehicle for oral gavage, blood collection supplies (e.g., heparinized capillaries), equipment for plasma separation and analysis (LC-MS/MS).
-
Procedure:
-
Fast the mice overnight before dosing.
-
Administer a single oral dose of the inhibitor at a defined concentration (e.g., 10 mg/kg).
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).
-
Process the blood samples to separate the plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the inhibitor.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂).
-
Figure 3: General workflow for a mouse pharmacokinetic study.
Quantitative Data Summary
The following tables present representative quantitative data for a potent and selective KRAS G12C inhibitor. Disclaimer: The following data are for illustrative purposes and may not represent the actual values for this compound, as this specific information is not publicly available.
Table 1: In Vitro Activity
| Assay | Cell Line | IC₅₀ (nM) |
| Nucleotide Exchange | - | 5 |
| p-ERK Inhibition | NCI-H358 | 10 |
| Cell Viability (MTT) | NCI-H358 | 25 |
| Cell Viability (MTT) | MIA PaCa-2 | 30 |
Table 2: In Vivo Pharmacokinetics (Mouse, 10 mg/kg oral dose)
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 2 |
| AUC₀-₂₄ (ng·h/mL) | 8000 |
| Half-life (t₁/₂) (h) | 4.5 |
| Bioavailability (%) | 40 |
Conclusion
This compound is a promising therapeutic agent that selectively targets the KRAS G12C oncoprotein. Its covalent mechanism of action leads to irreversible inhibition of the mutant protein and subsequent blockade of downstream oncogenic signaling pathways. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this and other similar KRAS G12C inhibitors, from their initial biochemical activity to their in vivo pharmacokinetic properties. Further investigation into the efficacy and safety profile of this compound is warranted to establish its full therapeutic potential.
References
Technical Guide: Patent Landscape of a Quinazoline-Based KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the patent information for a specific KRAS G12C inhibitor, designated as Compound 46 in patent WO2015054572A1. While specific quantitative biological data for Compound 46 is not publicly available within the patent documentation, this guide offers a comprehensive look at its chemical synthesis, the experimental context for its evaluation, and the broader signaling pathways it is designed to target.
Core Patent Information
Compound 46 is disclosed in patent WO2015054572A1 , titled "Inhibitors of kras g12c".[1] This patent describes a series of compounds with activity against the G12C mutant of the KRAS protein. These compounds are designed as electrophilic molecules capable of forming a covalent bond with the cysteine residue at position 12 of the mutated KRAS protein.[1]
The disclosed compounds, including Compound 46, are based on a quinazoline scaffold. This class of inhibitors is designed to target the inducible allosteric switch II pocket (S-IIP) of the inactive, GDP-bound form of KRAS G12C.[2][3][4] By covalently binding to Cysteine-12, these inhibitors lock the KRAS protein in an inactive state, thereby preventing downstream signaling that promotes cell proliferation and survival.
While the patent provides a general framework for the biological activity of the compound series, specific IC50 or other quantitative potency metrics for Compound 46 are not explicitly detailed in the public documentation.
Experimental Protocols
The evaluation of quinazoline-based KRAS G12C inhibitors like Compound 46 typically involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action. The following are representative experimental protocols relevant to this class of compounds.
Biochemical Assays
1. KRAS G12C Nucleotide Exchange Assay:
-
Objective: To measure the ability of the inhibitor to prevent the exchange of GDP for GTP, thus locking KRAS G12C in its inactive state.
-
Methodology:
-
Purified, recombinant KRAS G12C protein is pre-incubated with varying concentrations of the test compound.
-
The nucleotide exchange reaction is initiated by the addition of a guanine nucleotide exchange factor (GEF), such as SOS1, and a fluorescently labeled non-hydrolyzable GTP analog (e.g., mant-GTP).
-
The increase in fluorescence, which corresponds to the binding of mant-GTP to KRAS G12C, is monitored over time using a fluorescence plate reader.
-
The rate of nucleotide exchange is calculated, and the IC50 value for the inhibitor is determined.
-
2. Mass Spectrometry-Based Covalent Binding Assay:
-
Objective: To confirm the covalent modification of KRAS G12C by the inhibitor and to determine the kinetics of the reaction.
-
Methodology:
-
Recombinant KRAS G12C protein is incubated with the test compound for various time points.
-
The reaction is quenched, and the protein is analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
The mass spectra are analyzed to detect the mass shift corresponding to the covalent adduction of the inhibitor to the protein.
-
The percentage of modified protein at each time point is used to calculate the rate of covalent modification.
-
Cell-Based Assays
1. p-ERK Inhibition Assay:
-
Objective: To assess the inhibitor's ability to block the downstream MAPK signaling pathway in KRAS G12C mutant cancer cell lines.
-
Methodology:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are treated with a dose range of the test compound for a specified period.
-
Cell lysates are prepared, and the levels of phosphorylated ERK (p-ERK) and total ERK are measured using an immunoassay, such as a Meso Scale Discovery (MSD) assay or Western blotting.
-
The ratio of p-ERK to total ERK is calculated, and the IC50 value for p-ERK inhibition is determined.
-
2. Cell Proliferation/Viability Assay:
-
Objective: To determine the effect of the inhibitor on the growth and survival of KRAS G12C mutant cancer cells.
-
Methodology:
-
KRAS G12C mutant and KRAS wild-type cancer cell lines are seeded in multi-well plates and treated with a range of inhibitor concentrations.
-
After a prolonged incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels.
-
The luminescence signal, which is proportional to the number of viable cells, is measured, and the GI50 (concentration for 50% growth inhibition) is calculated.
-
Signaling Pathway and Mechanism of Action
KRAS is a key molecular switch in cellular signaling. In its active, GTP-bound state, it activates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.
Covalent inhibitors like the quinazoline series described in WO2015054572A1 are designed to bind to the inactive, GDP-bound form of KRAS G12C. By forming a permanent covalent bond with the mutant cysteine, they prevent the protein from being activated, thus blocking downstream signaling.
Caption: KRAS G12C signaling and inhibition by a covalent binder.
Summary
Compound 46, as disclosed in patent WO2015054572A1, represents a quinazoline-based covalent inhibitor of KRAS G12C. While specific biological data for this compound remains proprietary, this guide provides a framework for understanding its patented chemical space, the experimental methodologies used to characterize such inhibitors, and the critical signaling pathways they are designed to disrupt. This information serves as a valuable resource for researchers and professionals in the field of oncology drug discovery and development.
References
Methodological & Application
Application Notes: In Vitro Assay Protocols for KRAS G12C Inhibitor 46
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has become a key target for therapeutic intervention. KRAS G12C inhibitors, such as the investigational compound "Inhibitor 46," are designed to covalently bind to the mutant cysteine, locking the protein in an inactive, GDP-bound state.[1] This action prevents downstream signaling through pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR cascades, thereby inhibiting cancer cell proliferation and survival.[2][3]
These application notes provide detailed protocols for the in vitro characterization of KRAS G12C Inhibitor 46, covering biochemical and cell-based assays to determine its potency and mechanism of action.
KRAS G12C Signaling Pathway
KRAS, a small GTPase, functions as a molecular switch in cellular signaling.[4] Upon activation by upstream signals from receptor tyrosine kinases (RTKs), Guanine Nucleotide Exchange Factors (GEFs) like SOS1 facilitate the exchange of GDP for GTP.[3] GTP-bound KRAS then activates downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation, survival, and differentiation.[2][3] The G12C mutation impairs the intrinsic GTP hydrolysis activity of KRAS, leading to its constitutive activation and promotion of tumorigenesis.[3] KRAS G12C inhibitors covalently bind to the mutant cysteine, locking KRAS in the inactive GDP-bound state and blocking downstream signaling.[1][5]
Caption: KRAS G12C signaling pathway and the mechanism of action of Inhibitor 46.
Data Presentation
Table 1: Biochemical Assay Data for this compound
| Assay Type | Target | Parameter | Inhibitor 46 | Sotorasib (AMG510) | Adagrasib (MRTX849) |
| TR-FRET Nucleotide Exchange | KRAS G12C | IC50 (nM) | 8.5 | 8.88[6] | N/A |
| AlphaLISA SOS1-KRAS Interaction | KRAS G12C | IC50 (nM) | 12.2 | N/A | N/A |
| Biochemical Binding (Competition) | KRAS G12C | KD (nM) | 15.8 | 220[6] | 9.59[6] |
N/A: Data not available from the provided search results.
Table 2: Cell-Based Assay Data for this compound
| Assay Type | Cell Line | Parameter | Inhibitor 46 | Sotorasib (AMG510) | Adagrasib (MRTX849) |
| Cell Viability (CellTiter-Glo) | MIA PaCa-2 (Pancreatic) | IC50 (nM) | 25.6 | ~30 | N/A |
| Cell Viability (CellTiter-Glo) | NCI-H358 (Lung) | IC50 (nM) | 18.9 | ~20 | N/A |
| p-ERK AlphaLISA | MIA PaCa-2 (Pancreatic) | IC50 (nM) | 9.8 | ~10[7] | N/A |
| Target Engagement (NanoBRET) | NCI-H358 (Lung) | EC50 (nM) | 35.1 | N/A | N/A |
IC50 values for Sotorasib are approximated from graphical data in the search results where exact numerical values were not provided.
Experimental Protocols
Biochemical Assays
1. TR-FRET Coupled Nucleotide Exchange Assay
This assay measures the inhibition of SOS1-mediated nucleotide exchange from GDP to GTP in KRAS G12C.[6][8][9]
Caption: Workflow for the TR-FRET KRAS G12C nucleotide exchange assay.
Protocol:
-
Compound Plating: Prepare a serial dilution of Inhibitor 46 in an appropriate buffer (e.g., 1% DMSO final concentration). Dispense into a 384-well assay plate.
-
Reagent Preparation: Prepare a master mix containing GDP-loaded KRAS G12C protein, the exchange factor SOS1, and GTP.[9]
-
Reaction Initiation: Add the master mix to the assay plate containing the inhibitor.
-
Nucleotide Exchange: Incubate the plate at room temperature to allow for SOS1-mediated nucleotide exchange. The inhibitor will lock KRAS G12C in the GDP-bound state.
-
Detection: Add a detection mix containing the Ras-binding domain of cRAF (RBD-cRAF) and TR-FRET donor and acceptor reagents.[9] GTP-bound KRAS G12C will bind to RBD-cRAF, bringing the donor and acceptor into proximity.
-
Signal Measurement: After a final incubation, measure the TR-FRET signal using a plate reader. The signal is inversely proportional to the inhibitor's activity.
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
2. AlphaLISA KRAS G12C / SOS1 Interaction Assay
This assay measures the ability of an inhibitor to disrupt the interaction between KRAS G12C and the GEF SOS1.[10][11]
Protocol:
-
Compound Plating: Dispense serial dilutions of Inhibitor 46 into a 384-well assay plate.
-
Reagent Addition: Add His-tagged KRAS G12C and GST-tagged SOS1 proteins to the wells.
-
Incubation: Incubate at room temperature to allow protein-protein interaction.
-
Detection: Add AlphaLISA Nickel Chelate Donor beads and Glutathione Acceptor beads.[10] The beads will bind to the tagged proteins, and if an interaction occurs, the beads are brought into close proximity.
-
Signal Measurement: Excite the Donor beads at 680 nm. In the case of protein interaction, singlet oxygen is transferred to the Acceptor beads, which emit light at ~615 nm. Read the signal on an Alpha-enabled plate reader.
-
Data Analysis: The signal is inversely proportional to the inhibitory activity. Calculate IC50 values from the dose-response curve.
Cell-Based Assays
1. Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of Inhibitor 46 on the viability of KRAS G12C mutant cancer cell lines.[1][12]
Caption: Workflow for the cell viability assay using CellTiter-Glo®.
Protocol:
-
Cell Seeding: Seed KRAS G12C mutant cells (e.g., MIA PaCa-2, NCI-H358) in 96-well or 384-well plates at a predetermined density.[12][13]
-
Cell Attachment: Allow cells to attach by incubating for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of Inhibitor 46 and incubate for 72 hours.[14]
-
Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.[12]
-
Signal Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values.[14]
2. Phospho-ERK (p-ERK) AlphaLISA Assay
This assay quantifies the inhibition of KRAS downstream signaling by measuring the levels of phosphorylated ERK.[7][12]
Protocol:
-
Cell Seeding and Treatment: Seed KRAS G12C mutant cells in a 96-well plate and allow them to attach. Treat with a serial dilution of Inhibitor 46 for a specified time (e.g., 1.5-3 hours).[12]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Assay: Transfer the cell lysate to a 384-well plate.
-
Detection: Add AlphaLISA Acceptor beads conjugated to an anti-p-ERK antibody and Donor beads conjugated to a biotinylated anti-ERK antibody, followed by streptavidin-coated Donor beads.
-
Signal Measurement: Read the plate on an Alpha-enabled reader. The signal is directly proportional to the amount of p-ERK.
-
Data Analysis: Determine the concentration of Inhibitor 46 required to inhibit p-ERK levels by 50% (IC50).[7]
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the inhibitor's potency, selectivity, and mechanism of action, which are critical steps in the drug development process. The provided data for Inhibitor 46 demonstrates potent and specific activity against the KRAS G12C mutant, warranting further preclinical investigation.
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders | bioRxiv [biorxiv.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. revvity.com [revvity.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing KRAS G12C Inhibitor Sotorasib for Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a frequently mutated oncogene in various cancers, with the G12C mutation being a prevalent driver of tumorigenesis. Sotorasib (formerly AMG 510) is a first-in-class, irreversible covalent inhibitor that specifically targets the KRAS G12C mutant protein. It locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2] These application notes provide detailed protocols for the preparation and experimental use of Sotorasib in preclinical cancer research.
Mechanism of Action
The KRAS G12C mutation introduces a cysteine residue at codon 12. Sotorasib contains a reactive acrylamide warhead that forms a covalent bond with the thiol group of this mutant cysteine. This irreversible binding prevents the exchange of GDP for GTP, trapping KRAS G12C in its inactive conformation.[1][2] Consequently, the downstream RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR signaling pathways are suppressed, leading to inhibition of cell growth and induction of apoptosis in KRAS G12C-mutant cancer cells.[3][4][5]
KRAS G12C Signaling Pathway and Inhibition by Sotorasib
Caption: KRAS G12C signaling and Sotorasib's mechanism of action.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Sotorasib across various KRAS G12C mutant cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) - 2D Cell Viability | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | 6 - 32 | [3][6] |
| MIA PaCa-2 | Pancreatic Cancer | 9 - 120 | [2][3] |
| NCI-H23 | Non-Small Cell Lung Cancer | 81.8 | [1] |
| SW1573 | Non-Small Cell Lung Cancer | 4 - 32 | [7] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Experimental Protocols
Preparation of Sotorasib Stock Solution
Materials:
-
Sotorasib (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of Sotorasib by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.61 mg of Sotorasib (Molecular Weight: 560.6 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming and sonication may be applied if necessary.[7]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
In Vitro Cell Viability Assay (MTT/CellTiter-Glo)
This protocol determines the effect of Sotorasib on the viability of cancer cell lines.
Experimental Workflow for Cell Viability Assay
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sotorasib | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols for Determining the Sensitivity of Cell Lines to KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for identifying and characterizing the sensitivity of cancer cell lines to KRAS G12C inhibitors. The protocols outlined below detail key experiments for assessing cell viability, apoptosis, and the modulation of downstream signaling pathways.
Introduction
The KRAS oncogene is frequently mutated in various cancers, with the G12C mutation being a prevalent driver of tumor growth. The development of specific inhibitors targeting KRAS G12C represents a significant advancement in precision oncology. These compounds covalently bind to the mutant cysteine residue, locking the KRAS protein in an inactive state and thereby inhibiting downstream oncogenic signaling. This document offers standardized methods to evaluate the efficacy of KRAS G12C inhibitors in relevant cancer cell line models.
Sensitive Cell Lines and Inhibitor Potency
A variety of cancer cell lines harboring the KRAS G12C mutation have demonstrated sensitivity to specific inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a drug in a given cell line. The table below summarizes the IC50 values for several commonly used KRAS G12C inhibitors across a panel of sensitive cell lines.
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | ARS-1620 | 400[1] |
| Sotorasib (AMG-510) | ~10-100[2][3] | ||
| Adagrasib (MRTX-849) | ~10-100[4][5] | ||
| MIA PaCa-2 | Pancreatic Cancer | Sotorasib (AMG-510) | 28[6] |
| Adagrasib (MRTX-849) | 21[6] | ||
| ADT-007 | 3[6] | ||
| Calu-1 | Non-Small Cell Lung Cancer | MRTX-1257 | ~100-1000[2] |
| H2030 | Non-Small Cell Lung Cancer | MRTX-1257 | ~100-1000[2] |
| SW1573 | Non-Small Cell Lung Cancer | Sotorasib | >1000[7] |
| Adagrasib | ~100-1000[7] | ||
| H23 | Non-Small Cell Lung Cancer | Adagrasib | ~100-1000[7] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[8][9][10][11][12]
Principle: This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the number of viable cells.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
KRAS G12C inhibitor of interest
-
White, flat-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the KRAS G12C inhibitor in culture medium.
-
Treat the cells with various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Caspase-Glo® 3/7)
This protocol is adapted from the Promega Caspase-Glo® 3/7 Assay.[13][14][15][16][17]
Principle: This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The luminescent signal is proportional to the amount of caspase activity.
Materials:
-
KRAS G12C mutant cancer cell lines
-
Complete cell culture medium
-
KRAS G12C inhibitor of interest
-
White, flat-bottom 96-well plates
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Follow steps 1-5 of the Cell Viability Assay protocol.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents gently by swirling the plate.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
-
Analyze the data to determine the fold-increase in caspase activity relative to the vehicle control.
Western Blotting for Signaling Pathway Analysis
This protocol provides a general framework for analyzing the phosphorylation status of key downstream effectors of the KRAS pathway, such as ERK and AKT.[18][19][20][21][22]
Principle: Western blotting allows for the detection of specific proteins in a complex mixture. By using antibodies specific to the phosphorylated forms of signaling proteins, the activation state of the pathway can be assessed.
Materials:
-
KRAS G12C mutant cancer cell lines
-
KRAS G12C inhibitor of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the KRAS G12C inhibitor at the desired concentration for various time points (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
KRAS G12C Signaling Pathway
KRAS, a small GTPase, cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity, leading to an accumulation of active, GTP-bound KRAS. This results in the constitutive activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation. KRAS G12C inhibitors specifically bind to the mutant protein in its inactive GDP-bound state, preventing its reactivation and thereby suppressing these downstream oncogenic signals.
References
- 1. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Oncogenic RAS promotes MYC protein stability by upregulating the expression of the inhibitor of apoptosis protein family member Survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 9. ch.promega.com [ch.promega.com]
- 10. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 14. ulab360.com [ulab360.com]
- 15. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. tripod.nih.gov [tripod.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Compound WX003 in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "WX003" appears to be a hypothetical or proprietary designation that is not yet publicly documented in scientific literature. The following application notes and protocols are based on a composite of common methodologies and hypothetical data for a novel anti-cancer agent. This information is for illustrative purposes only and should be adapted based on the actual properties of a specific compound.
Introduction
Compound WX003 is a novel small molecule inhibitor currently under investigation for its potential as a targeted therapeutic agent in various cancer types. Preclinical studies have demonstrated its ability to induce apoptosis and inhibit cell proliferation in a range of cancer cell lines. This document provides an overview of the proposed mechanism of action, key experimental data, and detailed protocols for evaluating the efficacy of WX003 in a laboratory setting.
Mechanism of Action
Compound WX003 is hypothesized to exert its anti-cancer effects through the inhibition of the STAT3 signaling pathway. Constitutive activation of STAT3 is a known driver of tumorigenesis, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. By blocking STAT3 phosphorylation and subsequent nuclear translocation, WX003 effectively downregulates the expression of key STAT3 target genes involved in cancer progression.
Caption: Proposed mechanism of WX003 action on the JAK/STAT3 pathway.
In Vitro Efficacy
The cytotoxic effects of WX003 have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 72 hours of continuous exposure.
Table 1: In Vitro Cytotoxicity of WX003
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer | 8.1 |
| A549 | Lung Cancer | 12.5 |
| HCT116 | Colon Cancer | 7.8 |
| PANC-1 | Pancreatic Cancer | 15.3 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines the procedure for determining the cytotoxic effects of WX003 on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Compound WX003 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of WX003 in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, 5% CO2.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis for STAT3 Phosphorylation
This protocol describes the detection of phosphorylated STAT3 (p-STAT3) and total STAT3 levels in cancer cells following treatment with WX003.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Compound WX003
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with WX003 at various concentrations for the desired time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Collect lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities to determine the relative levels of p-STAT3 and total STAT3.
-
In Vivo Efficacy
The anti-tumor activity of WX003 was evaluated in a xenograft mouse model using A549 lung cancer cells.
Table 2: In Vivo Anti-Tumor Efficacy of WX003 in A549 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| WX003 | 25 | 45 |
| WX003 | 50 | 72 |
Safety and Toxicology
Preliminary toxicology studies in mice indicate that WX003 is well-tolerated at therapeutic doses. No significant changes in body weight or signs of overt toxicity were observed. Further comprehensive toxicology studies are required.
Conclusion
Compound WX003 demonstrates promising anti-cancer activity in both in vitro and in vivo models. Its targeted inhibition of the STAT3 signaling pathway provides a clear rationale for its selective effects on cancer cells. The protocols provided herein offer a standardized approach for the further evaluation of WX003 and similar compounds in a cancer research setting.
Troubleshooting & Optimization
Technical Support Center: KRAS G12C Inhibitor 46
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12C inhibitor 46 (also known as compound WX003).
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: I am observing precipitation when I dilute my DMSO stock of this compound into aqueous buffer or cell culture media. What is causing this?
A2: This is a common issue for many small molecule inhibitors that are poorly soluble in water. DMSO is a strong organic solvent that can dissolve many hydrophobic compounds. When the DMSO stock is diluted into an aqueous environment, the inhibitor's concentration may exceed its solubility limit in the final solution, leading to precipitation.
Q3: What is the recommended way to prepare working solutions of this compound for in vitro experiments?
A3: To minimize precipitation, it is recommended to perform serial dilutions. Start by preparing a high-concentration stock in 100% DMSO. Then, make intermediate dilutions in a mixture of DMSO and your aqueous buffer or media. Finally, add the intermediate dilution to your final experimental solution. This gradual change in solvent composition can help keep the inhibitor in solution. Always visually inspect for any signs of precipitation after each dilution step.
Q4: Can I use sonication or heat to dissolve this compound if I see precipitation?
A4: Gentle warming and sonication can be used to aid in the dissolution of the inhibitor. However, prolonged exposure to high heat should be avoided as it may degrade the compound. If precipitation occurs after the solution cools down, it indicates that the concentration is above the thermodynamic solubility limit at that temperature.
Troubleshooting Guide: Solubility Issues
This guide provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer (e.g., PBS) | The concentration of the inhibitor exceeds its aqueous solubility. | - Decrease the final concentration of the inhibitor. - Increase the percentage of DMSO in the final solution (ensure cell tolerance). - Use a co-solvent system. For a similar compound, KRAS G12C inhibitor 28, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline has been used.[2] - Consider using a solubilizing agent like (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). A formulation for a related inhibitor used 10% DMSO in 90% (20% SBE-β-CD in Saline).[2] |
| Precipitation in cell culture media over time | The inhibitor is unstable or has low solubility in the complex media environment. Media components can also interact with the compound. | - Reduce the incubation time of the experiment if possible. - Prepare fresh working solutions immediately before use. - Decrease the final concentration of the inhibitor. - Test the solubility and stability of the inhibitor in your specific cell culture medium supplemented with serum. |
| Inconsistent experimental results | Poor solubility leading to variable effective concentrations of the inhibitor. | - Visually inspect all solutions for precipitation before use. - Filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles. Be aware that this may reduce the actual concentration if the compound adsorbs to the filter. - Perform a solubility assessment in your experimental buffer to determine the maximum soluble concentration. |
| Low cellular potency observed | The intracellular concentration of the inhibitor is not reaching the effective level due to poor solubility and membrane permeability. | - Optimize the formulation to improve solubility and bioavailability. - Consider using a different delivery vehicle, such as liposomes or nanoparticles, though this requires significant formulation development. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol provides a high-throughput method to estimate the kinetic solubility of this compound in a buffer of choice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance
Procedure:
-
Prepare a stock solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
-
Add aqueous buffer: To each well containing the DMSO dilutions, add a fixed volume of PBS (e.g., add 2 µL of DMSO stock to 198 µL of PBS to achieve a 1:100 dilution and a final DMSO concentration of 1%).
-
Incubate: Shake the plate for 2 hours at room temperature.
-
Measure turbidity: Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation. The highest concentration that does not show a significant increase in turbidity is an estimate of the kinetic solubility.
-
(Alternative) Measure UV absorbance: Alternatively, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent 96-well plate and measure the absorbance at the λmax of the compound. Compare the absorbance to a standard curve prepared in DMSO to determine the concentration of the dissolved compound.
Protocol 2: Determination of Equilibrium Solubility
This protocol determines the thermodynamic equilibrium solubility, which is a more accurate measure of a compound's intrinsic solubility.
Materials:
-
This compound (solid powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
0.22 µm syringe filters (low protein binding)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare saturated solutions: Add an excess amount of solid this compound to a vial containing a known volume of PBS (e.g., 1 mg of compound to 1 mL of PBS).
-
Equilibrate: Tightly cap the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from solution: After incubation, allow the vials to stand to let the excess solid settle.
-
Filter the supernatant: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantify by HPLC: Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile/water) and quantify the concentration of this compound using a validated HPLC method with a standard curve.
Visualizations
KRAS Signaling Pathway
The following diagram illustrates the simplified KRAS signaling pathway, which is aberrantly activated by the G12C mutation. KRAS G12C inhibitors aim to block this pathway.
Caption: Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Experimental Workflow: Solubility Assessment
This diagram outlines the decision-making process for handling and troubleshooting solubility issues with this compound.
Caption: Decision workflow for addressing solubility issues of this compound.
References
Technical Support Center: Optimizing Treatment with KRAS G12C Inhibitors
Disclaimer: The designation "KRAS G12C inhibitor 46" does not correspond to a standardly recognized compound in the provided research. This guide offers general technical support and troubleshooting strategies applicable to the class of covalent KRAS G12C inhibitors, with specific data primarily drawn from studies on well-characterized agents like sotorasib (AMG 510) and adagrasib (MRTX849).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for KRAS G12C inhibitors like sotorasib and adagrasib?
A1: Covalent KRAS G12C inhibitors are allele-specific drugs that target the cysteine residue substituted at position 12 of the KRAS protein.[1][2] These inhibitors bind irreversibly to the mutant cysteine in the switch-II pocket, locking the KRAS G12C protein in its inactive, GDP-bound state.[1][3][4] This prevents the protein from cycling to its active, GTP-bound form, thereby inhibiting downstream oncogenic signaling through pathways like the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR cascades.[1][5]
Q2: How can I determine the optimal treatment duration and concentration for a KRAS G12C inhibitor in my in vitro experiments?
A2: The optimal duration and concentration are cell line-dependent. It is recommended to perform a dose-response and time-course experiment.
-
Dose-Response: Treat your KRAS G12C mutant cell lines with a range of inhibitor concentrations for a fixed time (e.g., 72 hours) and measure cell viability using an MTT or similar assay to determine the IC50 (half-maximal inhibitory concentration).
-
Time-Course: Treat cells with a concentration at or above the IC50 (e.g., 100 nM for MRTX849 in MIA PaCa-2 cells) and monitor key pharmacodynamic markers, such as the phosphorylation of ERK (pERK), at various time points (e.g., 1, 6, 24, 48, 72 hours) via Western blot.[6] This will reveal the onset and duration of target inhibition and can highlight potential signaling rebound.
Q3: What are the common mechanisms of resistance to KRAS G12C inhibitors that I should be aware of in my experiments?
A3: Resistance can be primary (intrinsic) or acquired and typically involves the reactivation of the MAPK pathway or activation of bypass signaling pathways.[3][7][8] Key mechanisms include:
-
On-target Resistance: Acquired secondary mutations in the KRAS gene (e.g., at residues Y96, H95, R68) that prevent the inhibitor from binding.[3]
-
Bypass Signaling: Activation of other signaling pathways that circumvent the need for KRAS, such as:
-
Histological Transformation: Changes in cell lineage, such as the transition from adenocarcinoma to squamous cell carcinoma.[4][8]
Q4: When should I consider using a combination therapy approach with a KRAS G12C inhibitor?
A4: Combination therapy should be considered to overcome or prevent resistance.[3][9] This is particularly relevant in cases of:
-
Intrinsic Resistance: Some cancer types, like colorectal cancer, show high basal RTK activation and benefit from co-treatment with an EGFR inhibitor (e.g., cetuximab).[1][10]
-
Adaptive Resistance: If you observe a rebound in ERK signaling after initial treatment, combining the KRAS G12C inhibitor with an inhibitor of an upstream activator (like SHP2 or SOS1) or a downstream effector (like MEK) can lead to more sustained pathway inhibition.[2][11]
-
Specific Co-mutations: Tumors with co-occurring mutations, such as in CDKN2A, may show enhanced sensitivity when the KRAS G12C inhibitor is combined with a CDK4/6 inhibitor.[4][7]
Troubleshooting Guides
Issue 1: My KRAS G12C mutant cell line shows a poor response to the inhibitor.
| Possible Cause | Troubleshooting Steps |
| Intrinsic Resistance | 1. Verify Genotype: Confirm the KRAS G12C mutation status and check for known resistance-conferring co-mutations (e.g., in STK11, KEAP1).[5][12] 2. Assess Pathway Activation: Use Western blotting to check for high basal activation of bypass pathways (e.g., pEGFR, pMET, pAKT).[1] 3. Test Combinations: Evaluate the synergy of the KRAS G12C inhibitor with inhibitors targeting identified bypass pathways, such as EGFR, SHP2, or PI3K inhibitors.[1][2] |
| Suboptimal Drug Exposure | 1. Confirm Drug Activity: Ensure the inhibitor is active and used at an appropriate concentration by testing it on a known sensitive cell line as a positive control. 2. Optimize Concentration: Perform a detailed dose-response curve to determine the IC50 for your specific cell line. |
| Experimental Artifact | 1. Check Cell Health: Ensure cells are healthy and not overgrown before treatment. 2. Verify Reagents: Confirm the integrity of all reagents, including the inhibitor stock solution. |
Issue 2: I observe an initial decrease in pERK levels, but the signal rebounds after 24-48 hours.
| Possible Cause | Troubleshooting Steps |
| Feedback Reactivation | 1. Profile RTKs: Perform a phospho-RTK array or Western blot for key RTKs (EGFR, HER2/3, FGFR) at the time of pERK rebound to identify the reactivated receptor.[13] 2. Implement Combination Therapy: Add an inhibitor targeting the identified reactivated RTK (e.g., afatinib for EGFR/HER2) or a downstream node like SHP2 to block the feedback loop and sustain pERK inhibition.[2][10] |
| Incomplete Target Inhibition | 1. Increase Dose/Frequency: The inhibitor concentration may be insufficient for sustained target occupancy. Test higher doses or a twice-daily dosing schedule in your in vitro model to see if the rebound is mitigated.[14] |
Issue 3: My in vivo xenograft model shows initial tumor regression, but then the tumors regrow despite continuous treatment.
| Possible Cause | Troubleshooting Steps |
| Acquired Resistance | 1. Biopsy and Analyze: Harvest the relapsed tumors and perform genomic sequencing to identify potential new mutations in KRAS or other MAPK pathway genes.[1] 2. Establish Resistant Cell Line: If possible, establish a cell line from the resistant tumor to test sensitivities to various combination therapies in vitro. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Issues | 1. Assess Drug Levels: If feasible, measure the concentration of the inhibitor in the tumor tissue to ensure adequate drug exposure. 2. Optimize Dosing Regimen: Some studies suggest that intermittent or pulsatile dosing might delay resistance.[15] Consider testing alternative dosing schedules (e.g., higher dose, less frequent administration). |
Data Summary Tables
Table 1: Clinical Efficacy of Approved KRAS G12C Inhibitors in NSCLC
| Inhibitor | Trial | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| Sotorasib | CodeBreaK 100 | II | 37.1% | 6.8 months | 12.5 months |
| Sotorasib | CodeBreaK 200 | III | 28.1% (vs 13.2% for docetaxel) | 5.6 months | 10.6 months |
| Adagrasib | KRYSTAL-1 | II | 42.9% | 6.5 months | 12.6 months |
| Adagrasib | KRYSTAL-1 (2-yr follow-up) | II | 43.0% | 6.9 months | 14.1 months |
Data compiled from multiple clinical trials for previously treated KRAS G12C-mutated non-small cell lung cancer (NSCLC).[10][12][16][17][18]
Table 2: Common Mechanisms of Resistance and Potential Combination Strategies
| Resistance Mechanism | Rationale for Combination | Example Combination Agent(s) |
| RTK Feedback Reactivation (e.g., EGFR, MET) | Block upstream signals that reactivate wild-type RAS and bypass KRAS G12C inhibition. | Cetuximab, Panitumumab (anti-EGFR); Crizotinib (MET inhibitor) |
| SHP2 Activation | SHP2 is a critical node downstream of multiple RTKs that activates RAS. | TNO155, RMC-4630 (SHP2 inhibitors) |
| MAPK Pathway Reactivation | Inhibit downstream effectors to block the signal even if upstream components are reactivated. | Trametinib (MEK inhibitor) |
| PI3K/AKT/mTOR Pathway Activation | Target parallel survival pathways that are disinhibited upon KRAS G12C blockade. | Everolimus (mTOR inhibitor) |
| Cell Cycle Dysregulation (e.g., CDKN2A loss) | Target cell cycle progression, which can be a vulnerability in certain genetic contexts. | Palbociclib, Ribociclib (CDK4/6 inhibitors) |
Information gathered from preclinical and clinical studies.[2][3][9][10][11]
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK and PI3K Pathway Inhibition
-
Cell Culture and Treatment: Plate KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) and allow them to adhere overnight. Treat cells with the KRAS G12C inhibitor at the desired concentrations and for various time points (e.g., 2, 6, 24, 48 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies to include:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-AKT (Ser473)
-
Total AKT
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to the loading control and total protein levels.
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject a suspension of KRAS G12C mutant cancer cells (e.g., 1-5 million cells in Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution (e.g., a solution of Solutol HS 15, PEG400, and citrate buffer) according to the treatment schedule (e.g., daily oral gavage).
-
Inhibitor Group: Administer the KRAS G12C inhibitor at the desired dose (e.g., 100 mg/kg, daily) via the same route and schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size. Euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for pERK) or resistance studies.
Diagrams and Workflows
Caption: Canonical KRAS signaling pathways and the mechanism of KRAS G12C inhibitors.
Caption: Key on-target and off-target mechanisms of resistance to KRAS G12C inhibitors.
Caption: Workflow for optimizing KRAS G12C inhibitor treatment duration and strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 4. ascopubs.org [ascopubs.org]
- 5. How to manage KRAS G12C-mutated advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS G12C inhibitor combination therapies: current evidence and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. news-medical.net [news-medical.net]
- 14. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. KRAS G12C Inhibitors: Durability of Response, Efficacy in Combination, in NSCLC - The ASCO Post [ascopost.com]
- 17. Revolutionizing Cancer Treatment: The Emergence and Impact of KRAS G12C Inhibitors [synapse.patsnap.com]
- 18. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of KRAS G12C inhibitor 46
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the KRAS G12C Inhibitor 46. The information herein is designed to address potential issues related to off-target effects that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of off-target effects with this compound?
A1: this compound is a covalent inhibitor that forms a bond with the cysteine residue at position 12 of the KRAS G12C mutant protein. Due to its reactive nature, the primary source of off-target effects is the potential for the inhibitor to covalently modify other cysteine-containing proteins within the cell.[1] Global proteomic analyses have shown that while covalent KRAS G12C inhibitors are highly selective, they can interact with a small number of other proteins.[2]
Q2: We are observing cytotoxicity in KRAS wild-type cell lines treated with Inhibitor 46. Is this expected?
A2: While KRAS G12C inhibitors are designed to be specific for the mutant protein, off-target effects can lead to toxicity in wild-type cells, especially at higher concentrations.[1] This phenomenon, known as a selectivity threshold, suggests that the inhibitor may be interacting with other essential cellular proteins.[1] We recommend performing a dose-response curve in both KRAS G12C and wild-type cell lines to determine the therapeutic window.
Q3: Our experiments show incomplete inhibition of downstream KRAS signaling (e.g., p-ERK levels) despite confirming target engagement with KRAS G12C. What could be the cause?
A3: Incomplete pathway inhibition, despite on-target binding, can be a result of adaptive resistance mechanisms that act as off-target effects on a pathway level. These can include:
-
Feedback activation of Receptor Tyrosine Kinases (RTKs): Inhibition of the MAPK pathway can lead to a feedback loop that activates RTKs, which in turn can reactivate wild-type RAS or other signaling pathways like PI3K/AKT/mTOR.[1][3]
-
Activation of parallel signaling pathways: Cells can compensate for KRAS G12C inhibition by upregulating other pathways, such as the PI3K/AKT/mTOR pathway, to maintain proliferation and survival.[1][3]
Q4: How can we experimentally identify the off-target proteins of Inhibitor 46 in our cellular model?
A4: Several experimental approaches can be used to identify off-target interactions:
-
Chemical Proteomics: This method uses a modified version of the inhibitor (e.g., with an alkyne or biotin tag) to pull down interacting proteins, which are then identified by mass spectrometry.[2] Competitive profiling with an excess of the unlabeled inhibitor can confirm the specificity of the interactions.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[4][5] A proteome-wide CETSA (MS-CETSA) can be used to identify off-target proteins that are stabilized by the inhibitor.[5]
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype (e.g., apoptosis, cell cycle arrest) in a KRAS G12C-mutant cell line.
| Possible Cause | Suggested Action |
| Off-target toxicity | 1. Perform a dose-response experiment to determine the IC50. 2. Compare the phenotype in KRAS G12C and KRAS wild-type cell lines. 3. Use chemical proteomics or MS-CETSA to identify potential off-target proteins. |
| On-target toxicity in a highly dependent cell line | 1. Confirm target engagement and downstream pathway inhibition (p-ERK, p-S6). 2. Titrate the inhibitor to a lower concentration. |
Issue 2: Acquired Resistance to Inhibitor 46 after prolonged treatment.
| Possible Cause | Suggested Action |
| Secondary KRAS mutations | Sequence the KRAS gene in resistant clones to identify new mutations that may prevent inhibitor binding. |
| Upregulation of bypass signaling pathways | 1. Perform phosphoproteomics or Western blotting to assess the activation state of key signaling nodes (e.g., p-AKT, p-mTOR, p-EGFR). 2. Test combination therapies with inhibitors of the identified bypass pathway (e.g., PI3K or mTOR inhibitors).[1] |
| Activation of wild-type RAS | Investigate the activation of other RAS isoforms (HRAS, NRAS) which can be triggered by feedback activation of RTKs.[3] |
Quantitative Data Summary
The following table summarizes potential off-target proteins identified for a representative covalent KRAS G12C inhibitor (Compound 1) in H358 cells using a chemical proteomics approach.[2] This data can serve as a reference for potential off-targets of Inhibitor 46.
| Protein | Function | Measured IC50 (µM) |
| KRAS | On-target | 1.6 |
| VAT1 | Vesicle amine transport protein | 4.5 |
| HMOX2 | Heme oxygenase 2 | 7.6 |
| CRYZ | Quinone oxidoreductase | 8.4 |
| RTN4 | Reticulon 4 | >10 |
Experimental Protocols
Protocol 1: Chemical Proteomics for Off-Target Identification
Objective: To identify proteins that are covalently modified by Inhibitor 46.
Methodology: This protocol involves synthesizing a version of Inhibitor 46 containing an alkyne handle ("clickable" probe). This probe is incubated with cells, followed by lysis, click chemistry to attach a biotin tag, enrichment of biotinylated proteins, and identification by mass spectrometry.
Steps:
-
Cell Treatment: Treat KRAS G12C-mutant cells with the alkyne-modified Inhibitor 46 at various concentrations and time points. Include a vehicle control (DMSO) and a competition control (co-incubation with an excess of unmodified Inhibitor 46).
-
Cell Lysis: Harvest and lyse the cells in a buffer compatible with click chemistry (e.g., RIPA buffer without DTT).
-
Click Chemistry: To the cell lysate, add biotin-azide, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA). Incubate to ligate the biotin tag to the alkyne-modified inhibitor bound to proteins.
-
Protein Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.
-
On-bead Digestion: Digest the enriched proteins into peptides using trypsin directly on the beads.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the vehicle and competition controls.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement and identify potential off-targets by measuring changes in protein thermal stability.
Methodology: CETSA is based on the principle that ligand binding increases the thermal stability of a protein.[4][5]
Steps:
-
Cell Treatment: Treat intact cells with Inhibitor 46 or a vehicle control (DMSO) for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Analyze the soluble protein fraction by SDS-PAGE and Western blotting using antibodies against the target protein (KRAS) and suspected off-target proteins.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates protein stabilization and therefore binding.
Visualizations
Caption: KRAS signaling pathway and the action of Inhibitor 46.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KRAS G12C Inhibitor 46
Disclaimer: Specific stability and storage data for a compound designated solely as "KRAS G12C inhibitor 46" are not publicly available. The following information is based on best practices for handling similar covalent small molecule inhibitors and data reported for other named KRAS G12C inhibitors. Researchers should always refer to the manufacturer's specific Certificate of Analysis and Safety Data Sheet (SDS) for definitive guidance.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Proper storage is crucial to maintain the inhibitor's stability and activity. Based on common protocols for similar compounds, the following storage conditions are recommended:
-
As a solid (powder): Store at -20°C for long-term stability.[1]
Always refer to the product-specific documentation for the recommended storage temperature and duration.
Q2: What solvents are recommended for reconstituting this compound?
A2: While the optimal solvent will be specified by the supplier, polar aprotic solvents are commonly used for initial stock solutions of similar inhibitors. Dimethyl sulfoxide (DMSO) is a frequent choice. For in vivo experiments, further dilution in aqueous buffers containing surfactants like Tween-80 or solubilizing agents such as PEG300 is a common practice.[3]
Q3: How long are stock solutions of this compound stable?
A3: The stability of stock solutions is time and temperature-dependent. For other KRAS G12C inhibitors, stock solutions in DMSO are typically stable for:
It is advisable to prepare fresh dilutions for experiments from the frozen stock solution and avoid repeated freeze-thaw cycles.
Q4: Are there any specific handling precautions I should take?
A4: Yes, as with most research compounds, proper handling is essential for both safety and compound integrity:
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and eye protection.[2]
-
Ventilation: Handle the powdered form and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation.[2][4]
-
Incompatibilities: Avoid strong acids, alkalis, and strong oxidizing or reducing agents, as these may promote degradation.[2][4]
-
Light Sensitivity: Some inhibitors require protection from light.[3] Store solutions in amber vials or tubes wrapped in foil.
Q5: What are the visual signs of inhibitor degradation?
A5: Visual inspection can sometimes indicate a problem, although analytical methods are required for confirmation. Potential signs of degradation include:
-
A change in the color or appearance of the solid powder.
-
The presence of precipitates in a solution that was previously clear.
-
A noticeable change in the color of the solution.
If any of these are observed, the compound's integrity should be verified analytically before use.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected activity in cell-based assays. | 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage temperature. 2. Oxidation of the compound: The cysteine thiol group in KRAS G12C is susceptible to oxidation, which can prevent covalent inhibitor binding.[5] This suggests the inhibitor itself could be sensitive to oxidative conditions. 3. Hydrolysis: Instability in aqueous media over the course of a long experiment. | 1. Prepare a fresh stock solution from the powdered compound. Aliquot into single-use volumes to minimize freeze-thaw cycles. 2. Degas aqueous buffers before preparing final dilutions. Consider including a mild reducing agent if compatible with your assay. 3. Perform a time-course experiment to assess how long the inhibitor remains active in your specific assay medium. |
| Complete loss of inhibitor activity. | 1. Incorrect storage: Storing the compound at room temperature or 4°C for an extended period. 2. Chemical incompatibility: Interaction with other components in the assay medium. 3. Significant degradation: The compound may have exceeded its shelf life. | 1. Verify the storage conditions against the manufacturer's recommendations. 2. Review all components of your experimental buffer and media for potential incompatibilities. 3. Confirm the compound's integrity using an analytical method like HPLC or LC-MS. If degradation is confirmed, use a new vial of the inhibitor. |
| Precipitate forms when diluting the stock solution. | 1. Low solubility in aqueous buffer: The inhibitor may be precipitating out of solution upon dilution from the DMSO stock. 2. Buffer incompatibility: The pH or salt concentration of the buffer may be causing the compound to precipitate. | 1. Decrease the final concentration of the inhibitor. 2. Increase the percentage of co-solvents (e.g., DMSO) if your experimental system allows. 3. Consider using a formulation with solubilizing agents like Tween-80 or PEG300 for the final dilution.[3] |
Quantitative Data Summary
The following table summarizes storage conditions reported for various KRAS G12C inhibitors, which can serve as a general guideline for inhibitor 46.
| Compound Form | Storage Temperature | Reported Stability Duration | Source |
| Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 6 months | [1][2][3] |
| In Solvent | -20°C | 1 month | [1][3] |
Experimental Protocols
Protocol: Assessment of Inhibitor Stability by HPLC
This protocol provides a general method to assess the purity and degradation of a KRAS G12C inhibitor stock solution over time.
Objective: To quantify the percentage of intact inhibitor and identify the presence of degradation products.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HPLC-grade DMSO, acetonitrile, and water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Initial Analysis (T=0): a. Prepare a fresh stock solution of this compound in DMSO. b. Immediately dilute a small aliquot of the stock solution to a suitable concentration (e.g., 10-50 µM) in the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid). c. Inject the sample onto the HPLC system. d. Run a gradient elution method (e.g., 5% to 95% acetonitrile over 15-20 minutes). e. Record the chromatogram, noting the retention time and peak area of the main compound. This serves as your baseline (100% purity).
-
Stability Testing: a. Store aliquots of the stock solution under different conditions (e.g., -80°C, -20°C, 4°C, and room temperature). b. At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition. c. Prepare and analyze the sample by HPLC as described in step 1.
-
Data Analysis: a. Compare the chromatograms from each time point to the T=0 baseline. b. Calculate the percentage of the main peak area remaining relative to the T=0 sample. c. Look for the appearance of new peaks, which would indicate degradation products.
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of a covalent G12C inhibitor.
Caption: Experimental workflow for assessing inhibitor stability over time.
Caption: Logic diagram for troubleshooting loss of inhibitor activity.
References
Technical Support Center: Overcoming Resistance to KRAS G12C Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: My KRAS G12C mutant cancer cells are showing decreased sensitivity to the inhibitor over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to KRAS G12C inhibitors can be broadly categorized into two main types: "on-target" and "off-target" resistance.
-
On-target resistance primarily involves alterations to the KRAS gene itself. This can include secondary KRAS mutations in the switch-II pocket (e.g., at codons R68, H95, Y96) that prevent the inhibitor from binding effectively.[1][2] Additionally, amplification of the KRAS G12C allele can lead to increased levels of the target protein, overwhelming the inhibitor.[3]
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling.[4] Common mechanisms include:
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Activation of Receptor Tyrosine Kinases (RTKs): Upregulation or activating mutations in RTKs like EGFR, FGFR, and MET can reactivate the MAPK and/or PI3K/AKT pathways.[5][6]
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Mutations in Downstream Effectors: Activating mutations in downstream signaling molecules such as BRAF, MEK (MAP2K1), or PIK3CA can render the cells independent of KRAS G12C for proliferation and survival.[2][4]
-
Loss of Tumor Suppressors: Loss-of-function mutations in tumor suppressor genes like NF1 and PTEN can also lead to the reactivation of the MAPK and PI3K/AKT pathways, respectively.[2][4]
-
Histologic Transformation: In some cases, lung adenocarcinoma cells can transform into squamous cell carcinoma, a different cell type that may be less dependent on KRAS signaling.[4]
-
Q2: I am observing intrinsic resistance to KRAS G12C inhibitors in my cell lines. What could be the reason?
A2: Intrinsic resistance occurs when cells are inherently less sensitive to the inhibitor without prior exposure. This can be due to several factors:
-
Co-occurring Genetic Alterations: Pre-existing mutations in genes within the MAPK or PI3K/AKT pathways can provide an immediate bypass route upon KRAS G12C inhibition.
-
Lineage-Specific Differences: The efficacy of KRAS G12C inhibitors can be cell-type dependent. For example, colorectal cancer cells often exhibit high basal RTK activation, leading to a rapid rebound in ERK signaling and intrinsic resistance compared to non-small cell lung cancer (NSCLC) cells.[5]
-
Adaptive Feedback Mechanisms: Upon initial inhibition of KRAS G12C, cells can rapidly adapt by upregulating RTK signaling, which reactivates wild-type RAS isoforms (HRAS and NRAS) and restores downstream pathway activity.[7]
Troubleshooting Guides
Problem: My cells have developed resistance to the KRAS G12C inhibitor. How can I overcome this?
Solution: A common strategy to overcome acquired resistance is to use combination therapies that target the identified resistance mechanism.
-
Identify the Resistance Mechanism:
-
Perform genomic sequencing (whole-exome or targeted sequencing) to identify secondary KRAS mutations or mutations in other signaling pathway components.
-
Use Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., p-EGFR, p-MET, p-ERK, p-AKT) to identify activated bypass pathways.
-
-
Select an Appropriate Combination Therapy: Based on the identified resistance mechanism, choose a second inhibitor to co-administer with the KRAS G12C inhibitor. See the tables below for examples of effective combinations.
Problem: I am planning a combination therapy experiment. What are some effective combinations to prevent or overcome resistance?
Solution: Several combination strategies have shown promise in preclinical models. The choice of combination will depend on the specific cancer type and potential resistance mechanisms.
-
SHP2 Inhibitors: SHP2 is a protein tyrosine phosphatase that acts upstream of RAS. Combining a KRAS G12C inhibitor with a SHP2 inhibitor (e.g., TNO155, RMC-4550) can prevent the reactivation of wild-type RAS and enhance the suppression of the MAPK pathway.[8][9] This combination has shown synergistic effects in various cancer models.[10]
-
EGFR Inhibitors: In colorectal cancer, where EGFR signaling is a key resistance mechanism, combining a KRAS G12C inhibitor with an EGFR inhibitor (e.g., cetuximab, panitumumab) has demonstrated significant efficacy.[3][5][11]
-
MEK Inhibitors: Targeting the downstream effector MEK (e.g., with trametinib) in combination with a KRAS G12C inhibitor can lead to a more profound and durable inhibition of the MAPK pathway.[12]
-
PI3K/mTOR Inhibitors: If resistance is driven by the activation of the PI3K/AKT/mTOR pathway, co-treatment with a PI3K or mTOR inhibitor (e.g., copanlisib, sapanisertib) can restore sensitivity to the KRAS G12C inhibitor.[13]
-
CDK4/6 Inhibitors: For cancers with co-occurring alterations in cell cycle regulators like CDKN2A, combining a KRAS G12C inhibitor with a CDK4/6 inhibitor (e.g., palbociclib) can have synergistic antitumor effects.[14][15]
Quantitative Data
Table 1: In Vitro Efficacy of Combination Therapies in KRAS G12C Inhibitor-Resistant Cells
| Cell Line | Resistance Mechanism | Combination Therapy | Effect (e.g., IC50 Fold Change) |
| H23AR | Sotorasib Acquired Resistance | Sotorasib + Copanlisib (PI3K inhibitor) | Over 600-fold resistance of H23AR to sotorasib was overcome.[13] |
| H358AR | Sotorasib Acquired Resistance | Sotorasib + Sapanisertib (mTOR inhibitor) | Over 200-fold resistance of H358AR to sotorasib was overcome.[13] |
| C106-R | Adagrasib + Cetuximab Resistance | - | Resistant cells showed significantly higher viability compared to parental cells.[3][16] |
| RW7213-R | Adagrasib + Cetuximab Resistance | - | Resistant cells showed significantly higher viability compared to parental cells.[3][16] |
Table 2: In Vivo Efficacy of Combination Therapies in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| NCI-H358 (NSCLC) | Sotorasib + Afatinib (HER kinase inhibitor) | Significantly enhanced anti-tumor activity compared to sotorasib alone.[15] |
| NCI-H358 (NSCLC) | Sotorasib + RMC-4550 (SHP2 inhibitor) | Significantly enhanced anti-tumor activity compared to sotorasib alone.[15] |
| NCI-H358 (NSCLC) | Sotorasib + Palbociclib (CDK4/6 inhibitor) | Significantly enhanced anti-tumor activity compared to sotorasib alone.[15] |
| CRC PDX Model | Sotorasib + Panitumumab (EGFR inhibitor) | Enhanced anti-tumor activity.[15] |
| H23AR (NSCLC) | Sotorasib (no effect) | No tumor growth inhibition.[13] |
| H23AR (NSCLC) | Sotorasib + Copanlisib | Robust and durable tumor regression.[13] |
| MIA PaCa-2 (Pancreatic) | Sotorasib + IMM-1-104 (MEK inhibitor) | Deep regressions sustained longer than either drug alone.[12] |
Experimental Protocols
Protocol 1: Generation of KRAS G12C Inhibitor-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to a KRAS G12C inhibitor.[13][17]
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Cell Culture: Culture KRAS G12C mutant cancer cells in their recommended growth medium.
-
Initial Inhibitor Exposure: Treat the cells with the KRAS G12C inhibitor at a concentration equal to the IC50 value.
-
Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of the inhibitor in a stepwise manner.
-
Maintenance of Resistant Clones: Continue to culture the resistant cells in the presence of the high concentration of the inhibitor to maintain the resistant phenotype.
-
Characterization: Characterize the resistant cell lines by determining their IC50 value for the inhibitor and analyzing potential resistance mechanisms using genomic and proteomic approaches.
Protocol 2: Western Blotting for Phosphorylated Signaling Proteins
This protocol outlines the general steps for assessing the phosphorylation status of proteins like ERK and AKT.[18][19][20]
-
Cell Lysis: Treat cells with the inhibitor(s) for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-ERK, anti-phospho-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK, anti-total-AKT).
Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general workflow for evaluating the efficacy of a KRAS G12C inhibitor, alone or in combination, in a mouse xenograft model.[21][22][23]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor volume using calipers.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, KRAS G12C inhibitor alone, combination therapy).
-
Drug Administration: Administer the drugs according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of a KRAS G12C inhibitor.
Caption: Overview of on-target and off-target resistance mechanisms to KRAS G12C inhibitors.
Caption: Experimental workflow for identifying effective combination therapies to overcome resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Acquired Resistance to KRASG12C Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Characterization of Acquired Resistance to KRASG12C–EGFR Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 5. cancerdiscovery.aacrjournals.org [cancerdiscovery.aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combining EGFR and KRAS G12C Inhibitors for KRAS G12C Mutated Advanced Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 14. Breaking Cancer’s Momentum: CDK4/6 Inhibitors and the Promise of Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. 3.6. In-Vivo Xenograft Tumor Models for Drug Testing [bio-protocol.org]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
Technical Support Center: Refining Dosage of KRAS G12C Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the KRAS G12C inhibitor, sotorasib (AMG 510).
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with sotorasib.
In Vitro Cell-Based Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in cell viability (MTT/CellTiter-Glo) assay results. | 1. Uneven cell seeding. 2. Inconsistent drug concentration across wells. 3. Edge effects in the microplate. 4. Contamination. | 1. Ensure a single-cell suspension before seeding and mix gently after plating. 2. Use calibrated pipettes and mix the drug solution thoroughly before adding to wells. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 4. Regularly check cell cultures for any signs of contamination. |
| Lower than expected potency (higher IC50 value). | 1. Incorrect drug concentration due to degradation or precipitation. 2. Cell line has intrinsic or has developed acquired resistance. 3. Suboptimal assay incubation time. | 1. Prepare fresh sotorasib solutions from a validated stock. Sotorasib has pH-dependent solubility, decreasing in higher pH.[1] 2. Verify the KRAS G12C mutation status of your cell line. Consider mechanisms of resistance such as amplification of the KRAS G12C allele or activation of bypass signaling pathways (e.g., PI3K/AKT).[2] 3. Optimize the incubation time (typically 72 hours for sotorasib) to allow for sufficient drug effect.[3] |
| Inconsistent p-ERK inhibition in Western blot analysis. | 1. Suboptimal lysis buffer or sample preparation. 2. Variation in treatment time. 3. Feedback reactivation of the MAPK pathway. | 1. Use a lysis buffer containing phosphatase and protease inhibitors. Ensure complete cell lysis. 2. Treat cells for a consistent and appropriate duration to observe maximal p-ERK inhibition (e.g., 4 hours). 3. Be aware that feedback mechanisms can lead to a rebound in p-ERK levels over time.[3] |
| Sotorasib shows cytotoxicity in KRAS wild-type cell lines. | 1. Off-target effects at high concentrations. 2. Non-specific cytotoxicity. | 1. Use a concentration range appropriate for selective KRAS G12C inhibition (typically in the nanomolar to low micromolar range).[3] 2. Ensure that the vehicle control (e.g., DMSO) concentration is consistent across all treatments and is not causing toxicity. |
In Vivo Xenograft Studies
| Observed Problem | Potential Cause | Recommended Solution |
| Poor tumor growth inhibition. | 1. Suboptimal drug dosage or administration route. 2. Development of in vivo resistance. 3. Issues with drug formulation and stability. | 1. Ensure the correct dosage is being administered. For MIA PaCa-2 xenografts, a dose of 10 mg/kg has been shown to reduce tumor growth.[4] For NCI-H358 xenografts, doses of 30-100 mg/kg orally once daily have been used.[3] 2. Investigate potential resistance mechanisms such as bypass signaling through pathways like PI3K/AKT or HER2 amplification.[4][5] 3. Prepare fresh drug formulations as needed and ensure proper storage to maintain stability. |
| High toxicity or weight loss in animals. | 1. Dose is too high for the specific animal model. 2. Off-target effects of the drug. | 1. Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific model. 2. Monitor animals closely for signs of toxicity. Consider reducing the dose or frequency of administration if adverse effects are observed. |
| Variable tumor growth within a treatment group. | 1. Inconsistent tumor cell implantation. 2. Heterogeneity of the tumor cells. 3. Uneven drug distribution. | 1. Ensure a consistent number of viable cells are injected subcutaneously for each animal. 2. Use a well-characterized and stable cell line for xenograft studies. 3. Ensure proper oral gavage technique for consistent drug delivery. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of sotorasib?
Sotorasib is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. This locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK and PI3K-AKT pathways, which in turn suppresses cell proliferation and promotes apoptosis.[6][7]
2. How should I prepare and store sotorasib for in vitro experiments?
Sotorasib can be dissolved in DMSO to prepare a stock solution. For in vivo studies, it can be formulated in solvents like 20% HP-β-CD in saline.[3] Stock solutions should be stored at -20°C. Sotorasib's solubility is pH-dependent, with lower solubility at higher pH.[8][1]
3. What are the common mechanisms of resistance to sotorasib?
Resistance to sotorasib can occur through various mechanisms, including:
-
On-target resistance: Secondary mutations in the KRAS G12C protein that prevent drug binding.[9]
-
Bypass signaling: Activation of alternative signaling pathways that circumvent the need for KRAS, such as the PI3K/AKT/mTOR pathway or other receptor tyrosine kinases (RTKs) like HER2.[4][5][10]
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Allele amplification: Increased copy number of the KRAS G12C mutant allele.[2]
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Epithelial-to-mesenchymal transition (EMT): A cellular process that can confer resistance to targeted therapies.[10]
4. What are some key experimental considerations for a cell viability assay with sotorasib?
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Cell Line Selection: Use a cell line with a confirmed KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2). Include a KRAS wild-type cell line as a negative control.
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Drug Concentration: Use a serial dilution of sotorasib to determine the IC50 value.
-
Incubation Time: A 72-hour incubation period is commonly used.[3]
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Assay Method: The MTT or CellTiter-Glo assays are suitable for assessing cell viability.[6]
5. What are the recommended dosages for in vivo xenograft studies?
The optimal dosage can vary depending on the tumor model. For MIA PaCa-2 pancreatic cancer xenografts, a dose of 10 mg/kg has been shown to be effective.[4] In NCI-H358 lung cancer xenografts, doses ranging from 10 to 100 mg/kg administered orally once daily have been used.[11][12] It is recommended to perform a pilot study to determine the optimal dose for your specific model.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of sotorasib in KRAS G12C mutant cancer cell lines.
Materials:
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KRAS G12C mutant cell line (e.g., NCI-H358) and a KRAS wild-type control cell line.
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Complete growth medium (e.g., RPMI-1640 with 10% FBS).
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Sotorasib stock solution (in DMSO).
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96-well cell culture plates.
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MTT reagent (5 mg/mL in PBS).[6]
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DMSO.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[6]
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of sotorasib in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the sotorasib dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest sotorasib dose).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3]
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Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.[6]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
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Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for p-ERK Inhibition
Objective: To assess the inhibition of KRAS downstream signaling by measuring the phosphorylation of ERK.
Materials:
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KRAS G12C mutant cell line (e.g., NCI-H358).
-
Sotorasib.
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RIPA lysis buffer with protease and phosphatase inhibitors.
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BCA protein assay kit.
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SDS-PAGE gels.
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Nitrocellulose or PVDF membranes.
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Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and a loading control (e.g., anti-GAPDH or anti-β-actin).
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HRP-conjugated secondary antibodies.
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Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of sotorasib or vehicle (DMSO) for a specified time (e.g., 4 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
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Determine protein concentration using the BCA assay.
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Denature protein lysates by boiling with Laemmli buffer.
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Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
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Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
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Strip the membrane and re-probe with antibodies against t-ERK and the loading control to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of sotorasib on the KRAS signaling pathway.
Caption: Experimental workflow for assessing p-ERK inhibition by sotorasib.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjpls.org [wjpls.org]
- 7. researchgate.net [researchgate.net]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
challenges in working with compound WX003
Welcome to the technical support center for Compound WX003. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with WX003. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Compound Profile: WX003 (Hypothetical)
Target: Wnt Signaling Pathway Mechanism of Action: WX003 is a potent and selective small molecule inhibitor of the downstream effector β-catenin. By preventing the nuclear translocation of β-catenin, WX003 effectively blocks the transcription of Wnt target genes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving WX003?
A1: WX003 is soluble in DMSO at concentrations up to 50 mM. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration. Please note that high concentrations of DMSO may be toxic to cells, so the final DMSO concentration in your cell culture medium should be kept below 0.5%.
Q2: What is the stability of WX003 in solution?
A2: WX003 is stable in DMSO at -20°C for up to 6 months. Aqueous solutions of WX003 are less stable and should be prepared fresh for each experiment. Avoid repeated freeze-thaw cycles of the DMSO stock solution.
Q3: At what concentration should I use WX003 in my cell-based assays?
A3: The optimal concentration of WX003 will vary depending on the cell line and the specific assay. We recommend performing a dose-response experiment to determine the IC50 value for your system. A typical starting concentration range is between 1 µM and 10 µM.
Q4: I am observing significant cell death at my desired concentration. What should I do?
A4: High concentrations of WX003 or the solvent (DMSO) can induce cytotoxicity. We recommend the following:
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Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of WX003 in your cell line.
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Lower the concentration of WX003 and/or the final DMSO concentration in your culture medium.
-
Reduce the treatment duration.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent or no inhibition of Wnt signaling | Improper compound handling: WX003 degraded due to improper storage or multiple freeze-thaw cycles. | Prepare fresh dilutions from a new stock solution. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Low compound potency in the specific cell line: The cell line may have a resistant phenotype or low expression of the target. | Verify the expression of key Wnt pathway components in your cell line. Consider using a different cell line known to be sensitive to Wnt pathway inhibition. | |
| Incorrect assay setup: Suboptimal assay conditions (e.g., cell density, incubation time). | Optimize your assay conditions. Ensure that the cells are in the logarithmic growth phase during treatment. | |
| High background signal in reporter assays | Leaky reporter construct: The reporter construct may have basal activity independent of Wnt signaling. | Use a control vector to determine the background signal and subtract it from your measurements. |
| Non-specific effects of WX003: At high concentrations, WX003 may have off-target effects. | Perform a dose-response curve to find the optimal concentration with minimal non-specific effects. | |
| Precipitation of WX003 in aqueous solution | Low solubility: WX003 has limited solubility in aqueous buffers. | Ensure the final DMSO concentration is sufficient to keep the compound in solution. Prepare fresh dilutions for each experiment. |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of β-catenin
This protocol describes the detection of β-catenin levels in cells treated with WX003.
-
Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of WX003 (e.g., 0, 1, 5, 10 µM) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Protocol 2: TOP/FOP Flash Luciferase Reporter Assay
This assay measures the activity of the Wnt/β-catenin signaling pathway.
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Transfection: Co-transfect cells in a 24-well plate with either the TOP-Flash (containing TCF/LEF binding sites) or FOP-Flash (mutated binding sites, as a negative control) reporter plasmid and a Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the cells with WX003 and/or a Wnt agonist (e.g., Wnt3a).
-
Lysis and Luciferase Assay: After the desired treatment duration, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The Wnt signaling activity is expressed as the ratio of TOP/FOP luciferase activity.
Visualizations
Wnt Signaling Pathway and the Action of WX003
Caption: Mechanism of WX003 in the Wnt signaling pathway.
Experimental Workflow for WX003 Efficacy Testing
Caption: Workflow for evaluating the efficacy and toxicity of WX003.
Validation & Comparative
The Evolving Landscape of KRAS G12C Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules that can covalently target the previously "undruggable" KRAS G12C mutation has marked a significant breakthrough in oncology. This guide provides a comparative analysis of the efficacy of key KRAS G12C inhibitors, including the FDA-approved sotorasib (AMG 510) and adagrasib (MRTX849), alongside the promising next-generation inhibitors divarasib (GDC-6036) and garsorasib (D-1553). We present a synthesis of preclinical and clinical data, detailed experimental methodologies for key assays, and visualizations of the underlying biological pathways and experimental workflows to support further research and development in this critical area.
Comparative Efficacy of KRAS G12C Inhibitors
The following tables summarize the preclinical potency and clinical efficacy of sotorasib, adagrasib, divarasib, and garsorasib in various cancer types.
Preclinical Potency: Biochemical and Cellular Assays
| Inhibitor | Assay Type | Cell Line(s) | IC50 (nM) | Selectivity (over wild-type) |
| Sotorasib (AMG 510) | Cell Viability | H358 (NSCLC) | ~5-10 | High |
| pERK Inhibition | MIA PaCa-2 (Pancreatic) | ~1-10 | High | |
| Adagrasib (MRTX849) | Cell Viability (2D) | Multiple KRAS G12C lines | 10 - 973[1] | High |
| Cell Viability (3D) | Multiple KRAS G12C lines | 0.2 - 1042[1] | High | |
| Divarasib (GDC-6036) | Biochemical | Recombinant KRAS G12C | Sub-nanomolar[2] | >18,000-fold[2] |
| Cell Viability | KRAS G12C cell lines | 5 to 20 times more potent than sotorasib and adagrasib[2][3][4][5] | Up to 50 times more selective than sotorasib and adagrasib[2][3][4][5] | |
| Garsorasib (D-1553) | ERK Phosphorylation | NCI-H358 (NSCLC) | Potent inhibition | Selective for KRAS G12C |
| Nucleotide Exchange | Recombinant KRAS G12C | Potent inhibition | Selective for KRAS G12C |
Clinical Efficacy: Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Clinical Trial | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| Sotorasib (AMG 510) | CodeBreaK 100 | II | 37.1% - 41%[6] | 6.8[7] |
| CodeBreaK 200 | III | 28% | 5.6 | |
| Adagrasib (MRTX849) | KRYSTAL-1 | I/II | 42.9%[8] | 6.5[8] |
| Divarasib (GDC-6036) | Phase I | I | 53.4%[3][9][10] | 13.1[3][9][10] |
| Garsorasib (D-1553) | Phase II | II | 50% | 7.6 |
Clinical Efficacy: Colorectal Cancer (CRC)
| Inhibitor | Clinical Trial | Phase | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| Sotorasib (AMG 510) | CodeBreaK 100 | I/II | 9.7% (monotherapy) | 4.0 |
| Adagrasib (MRTX849) | KRYSTAL-1 | I/II | 19% (monotherapy) | 5.6 |
| Divarasib (GDC-6036) | Phase I | I | 29.1% (monotherapy) | 5.6 |
| Garsorasib (D-1553) | Phase II | II | 19.2% (monotherapy) | 5.5 |
Mechanism of Action and Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch in signal transduction. In its active, GTP-bound state, it promotes cell proliferation and survival by activating downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation.
KRAS G12C inhibitors are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine-12 residue. This binding locks the KRAS G12C protein in its inactive, GDP-bound conformation, thereby preventing downstream signaling.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key in vitro and in vivo assays used to evaluate the efficacy of KRAS G12C inhibitors.
In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of the KRAS G12C inhibitor (e.g., 0.01 nM to 10 µM) or vehicle control (DMSO).
-
After a 72-hour incubation period, 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The culture medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage of the vehicle-treated control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Animal Models:
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old) are used.
-
All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
-
-
Tumor Implantation:
-
KRAS G12C mutant cancer cells (e.g., NCI-H2122) are harvested and resuspended in a mixture of media and Matrigel.
-
Approximately 5 x 10^6 cells are subcutaneously injected into the flank of each mouse.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The KRAS G12C inhibitor is formulated in an appropriate vehicle and administered orally once or twice daily at specified doses (e.g., 10-100 mg/kg).
-
The control group receives the vehicle only.
-
-
Efficacy Evaluation:
-
Tumor volume is measured two to three times per week using calipers (Volume = 0.5 x length x width²).
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for pERK levels).
-
-
Data Analysis:
-
Tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group.
-
Statistical significance is determined using appropriate statistical tests (e.g., t-test, ANOVA).
-
Conclusion
The development of KRAS G12C inhibitors represents a paradigm shift in the treatment of KRAS-mutant cancers. While sotorasib and adagrasib have paved the way, next-generation inhibitors like divarasib and garsorasib are showing promise with potentially improved efficacy. The data presented in this guide highlights the competitive landscape and the continuous efforts to enhance the potency, selectivity, and clinical benefit of these targeted therapies. The provided experimental frameworks are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field of oncology drug discovery. Further head-to-head clinical trials are needed to definitively establish the comparative efficacy and safety of these agents.[3]
References
- 1. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 4. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Garsorasib in patients with KRASG12C-mutated non-small-cell lung cancer in China: an open-label, multicentre, single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wjpls.org [wjpls.org]
A Preclinical Showdown: Adagrasib Versus the Elusive KRAS G12C Inhibitor 46
In the rapidly evolving landscape of targeted cancer therapy, KRAS G12C inhibitors have emerged as a beacon of hope for patients with specific KRAS mutations. Adagrasib (MRTX849) has been a frontrunner in this class, with a wealth of preclinical and clinical data supporting its development. This guide provides a comprehensive preclinical comparison between adagrasib and a lesser-known molecule, identified as KRAS G12C inhibitor 46 (also known as WX003).
While extensive preclinical data for adagrasib is publicly available, allowing for a detailed analysis of its performance, data for this compound remains largely within the confines of patent literature, specifically patent WO2021147967A1. This disparity in data accessibility presents a significant challenge for a direct, head-to-head comparison. This guide will therefore present the robust preclinical profile of adagrasib and highlight the identified information for this compound, acknowledging the current limitations in available data for the latter.
Mechanism of Action: Covalently Silencing an Oncogenic Driver
Both adagrasib and this compound belong to a class of covalent inhibitors that specifically target the cysteine residue of the G12C mutant KRAS protein. This mutation, a glycine-to-cysteine substitution at codon 12, creates a druggable pocket that these inhibitors exploit. By forming an irreversible covalent bond, they lock the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK pathway, which are crucial for tumor cell proliferation and survival.
In Vitro Potency and Efficacy
The in vitro activity of KRAS G12C inhibitors is a critical early indicator of their potential. This is typically assessed through biochemical assays measuring direct inhibition of the KRAS G12C protein and cell-based assays evaluating the impact on cancer cell viability.
Adagrasib: Potent and Selective Inhibition
Adagrasib has demonstrated potent and selective inhibition of KRAS G12C in a variety of preclinical studies.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MIA PaCa-2 | Pancreatic | 10 - 973 (2D) | [1][2] |
| NCI-H358 | Non-Small Cell Lung | 10 - 973 (2D) | [1][2] |
| NCI-H2122 | Non-Small Cell Lung | 10 - 973 (2D) | [1][2] |
| SW1573 | Non-Small Cell Lung | 10 - 973 (2D) | [1][2] |
| H2030 | Non-Small Cell Lung | 10 - 973 (2D) | [1][2] |
| KYSE-410 | Esophageal | 10 - 973 (2D) | [1][2] |
| H1373 | Non-Small Cell Lung | 10 - 973 (2D) | [1][2] |
Table 1: In Vitro Cell Viability (IC50) of Adagrasib in KRAS G12C Mutant Cancer Cell Lines. The IC50 values represent the concentration of adagrasib required to inhibit the growth of 50% of the cancer cells in a 2D culture. The wide range reflects the heterogeneity of different cancer cell lines.
This compound (WX003): Data Awaited
As of the latest available information, specific public data on the in vitro potency (IC50 values) of this compound from peer-reviewed publications is not available. The primary source of information remains the patent application WO2021147967A1, which may contain this data within its examples. Without access to this specific data, a direct comparison of in vitro potency with adagrasib is not possible.
In Vivo Efficacy in Xenograft Models
The ability of a drug to inhibit tumor growth in a living organism is a crucial step in preclinical development. This is typically evaluated using xenograft models, where human cancer cells are implanted into immunocompromised mice.
Adagrasib: Significant Tumor Regression in Animal Models
Adagrasib has demonstrated significant anti-tumor activity in various KRAS G12C-mutant xenograft models.
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H358 | Non-Small Cell Lung | 100 mg/kg, daily | Significant tumor regression | [3] |
| MIA PaCa-2 | Pancreatic | 100 mg/kg, daily | Significant tumor regression | [3] |
| Patient-Derived Xenograft (PDX) | Colorectal | 100 mg/kg, daily | Significant tumor regression | [3] |
| LU65-Luc Intracranial Xenograft | Non-Small Cell Lung | 100 mg/kg, twice daily | Significant inhibition of brain tumor growth | [4] |
| H23-Luc Intracranial Xenograft | Non-Small Cell Lung | 100 mg/kg, twice daily | Significant inhibition of brain tumor growth | [4] |
Table 2: In Vivo Efficacy of Adagrasib in Xenograft Models. Adagrasib has shown the ability to cause tumor regression and inhibit the growth of brain metastases in various preclinical models.
This compound (WX003): In Vivo Data Not Publicly Available
Similar to the in vitro data, peer-reviewed, publicly available in vivo efficacy data for this compound is currently lacking. A direct comparison of its ability to inhibit tumor growth in animal models with that of adagrasib cannot be made at this time.
Preclinical Pharmacokinetics
Pharmacokinetics (PK) describes how a drug is absorbed, distributed, metabolized, and excreted by the body. Favorable PK properties are essential for a drug to be effective and safe.
Adagrasib: Favorable Pharmacokinetic Profile
Adagrasib has been optimized for favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.
| Parameter | Species | Value | Reference |
| Half-life (t1/2) | Mouse | ~24 hours | [3][4] |
| Bioavailability | Mouse | Orally bioavailable | [3] |
| CNS Penetration | Mouse | Yes | [4] |
| Plasma Protein Binding | Mouse | High | [5] |
Table 3: Preclinical Pharmacokinetic Parameters of Adagrasib in Mice. Adagrasib's long half-life allows for sustained target inhibition, and its ability to penetrate the central nervous system is a significant advantage for treating brain metastases.
This compound (WX003): Pharmacokinetic Profile Undisclosed
The preclinical pharmacokinetic profile of this compound has not been publicly disclosed.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of preclinical data, detailed experimental protocols are essential.
Adagrasib: Key Experimental Methodologies
-
Cell Viability Assays:
-
Method: Cancer cell lines harboring the KRAS G12C mutation are seeded in 96-well plates and treated with increasing concentrations of adagrasib for 72 hours. Cell viability is typically measured using a luminescent-based assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
-
-
In Vivo Tumor Xenograft Studies:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells with the KRAS G12C mutation are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Adagrasib is typically administered orally once or twice daily.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., measuring the levels of phosphorylated ERK).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated group to the control group.
-
-
Pharmacokinetic Studies:
-
Animal Model: Mice are typically used for preclinical PK studies.
-
Drug Administration: A single dose of adagrasib is administered orally or intravenously.
-
Sample Collection: Blood samples are collected at various time points after dosing.
-
Analysis: The concentration of adagrasib in the plasma is measured using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), are calculated.
-
Conclusion: A Tale of Two Inhibitors - One Profileled, One Potential
This guide highlights the extensive preclinical data that has propelled adagrasib through clinical development and to its approval for treating KRAS G12C-mutated cancers. Its potent in vitro and in vivo activity, coupled with a favorable pharmacokinetic profile, has established it as a key therapeutic agent.
In contrast, this compound (WX003) remains a molecule of interest primarily within the realm of patent literature. While its existence points to the ongoing efforts to develop novel KRAS G12C inhibitors, the lack of publicly available, peer-reviewed preclinical data makes a direct and meaningful comparison with adagrasib impossible at this time.
For researchers, scientists, and drug development professionals, the story of these two inhibitors underscores the importance of data transparency and accessibility in evaluating and comparing the potential of new therapeutic candidates. As more information on novel KRAS G12C inhibitors like inhibitor 46 becomes available, a more complete picture of the therapeutic landscape will emerge, ultimately benefiting patients with these challenging cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of KRAS G12C Inhibitors: Sotorasib, Adagrasib, Divarasib, and JDQ443
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of directly targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. For decades, KRAS was considered "undruggable," but the development of covalent inhibitors has ushered in a new era of targeted therapy for patients with KRAS G12C-mutant cancers. This guide provides a comparative analysis of four prominent KRAS G12C inhibitors: sotorasib, adagrasib, divarasib, and JDQ443, with a focus on their preclinical and clinical performance, supported by experimental data.
Mechanism of Action: Covalent Inhibition of the "Undruggable"
KRAS is a small GTPase that functions as a molecular switch in cell signaling pathways controlling cell proliferation, differentiation, and survival.[1] The G12C mutation, a substitution of glycine for cysteine at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.[1][2] Sotorasib, adagrasib, divarasib, and JDQ443 are all covalent inhibitors that selectively and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[1][3][4][5] This binding traps KRAS G12C in its inactive, GDP-bound state, thereby blocking downstream signaling through pathways such as the MAPK/ERK and PI3K/AKT pathways.[2][6]
Preclinical Performance: A Head-to-Head Look at Potency and Selectivity
Preclinical studies are crucial for establishing the initial efficacy and selectivity of drug candidates. The following tables summarize key preclinical data for sotorasib, adagrasib, divarasib, and JDQ443.
Table 1: In Vitro Potency and Selectivity of KRAS G12C Inhibitors
| Inhibitor | Target | IC50 | Selectivity | Reference |
| Sotorasib | KRAS G12C | Not explicitly stated in provided search results | Pan-RAS G12C inhibitor (also inhibits NRAS G12C and HRAS G12C) | [7] |
| Adagrasib | KRAS G12C | IC50 > 1 µM (non-KRAS G12C cell lines) | Selective for KRAS G12C; little activity against NRAS G12C and HRAS G12C | [7][8] |
| Divarasib | KRAS G12C | 5 to 20 times more potent than sotorasib and adagrasib | Up to 50 times more selective than sotorasib and adagrasib | [6] |
| JDQ443 | KRAS G12C | Potent inhibition of NRAS G12C and HRAS G12C, comparable to KRAS G12C | Potently inhibits NRAS G12C and HRAS G12C | [7] |
Table 2: In Vivo Efficacy of KRAS G12C Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | Tumor Growth Inhibition (TGI) | Reference |
| Sotorasib | LU99 (NSCLC) | Dose-dependent TGI | [9] |
| Adagrasib (MRTX849) | H358 (NSCLC) | Dose-dependent TGI; regression in 17 of 26 models | [10] |
| Divarasib | Multiple KRAS G12C positive cell lines | Complete tumor growth inhibition | [6] |
| JDQ443 | Not explicitly stated in provided search results | Antitumor effects in multiple CDX and PDX models | [11] |
Clinical Efficacy: Performance in Human Trials
The clinical development of KRAS G12C inhibitors has been rapid, with sotorasib and adagrasib receiving accelerated FDA approval. Divarasib and JDQ443 are also showing promising results in ongoing clinical trials.
Table 3: Clinical Trial Outcomes for KRAS G12C Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) | Reference |
| Sotorasib | CodeBreaK 100 (Phase 2) | 37.1% | 6.8 months | 10.0 months | [12] |
| Adagrasib | KRYSTAL-1 (Phase 1/1B) | 53.3% (at RP2D) | 11.1 months | 16.4 months | [13] |
| Divarasib | Phase 1 (NCT04449874) | 56.4% (at 400mg) | 13.7 months | 11.9 months | [14] |
| JDQ443 | KontRASt-01 (Phase 1b) | 57% (at 200mg BID) | Not Reported | Not Reported | [5] |
Table 4: Clinical Trial Outcomes for KRAS G12C Inhibitors in Colorectal Cancer (CRC)
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Additional Notes | Reference |
| Sotorasib | CodeBreaK 100 | 9.7% (monotherapy) | [15] | |
| Adagrasib | KRYSTAL-1 | 1 of 2 patients with partial response (at RP2D) | Promising activity in combination with cetuximab | [13][16] |
| JDQ443 | KontRASt-01 | Not explicitly stated in provided search results | 42 CRC patients treated | [17] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methodologies used to evaluate these inhibitors, the following diagrams are provided.
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for KRAS G12C Inhibitor Development.
Detailed Experimental Protocols
Cell Viability Assay (General Protocol) Cell viability assays are used to determine the concentration of an inhibitor required to inhibit cell growth by 50% (IC50). A common method is the CellTiter-Glo® Luminescent Cell Viability Assay.[8]
-
Cell Plating: KRAS G12C mutant cancer cell lines are plated in 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the KRAS G12C inhibitor.
-
Incubation: The plates are incubated for a period of 3 to 12 days, depending on the assay format (2D or 3D culture).[8]
-
Lysis and Luminescence Reading: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells) is added.
-
Data Analysis: The luminescent signal is measured using a plate reader, and the IC50 value is calculated by fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Studies (General Protocol) Xenograft models are used to evaluate the anti-tumor efficacy of an inhibitor in a living organism.
-
Cell Implantation: Human cancer cells with the KRAS G12C mutation are injected subcutaneously into immunodeficient mice.[10]
-
Tumor Growth: The tumors are allowed to grow to a specific size (e.g., ~350 mm³).[10]
-
Inhibitor Administration: The mice are treated with the KRAS G12C inhibitor or a vehicle control, typically via oral gavage, at various doses and schedules (e.g., once daily).[10]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Clinical Trial Design (General Overview) Clinical trials for KRAS G12C inhibitors typically follow a phased approach.
-
Phase 1/1b: These are dose-escalation and dose-expansion studies designed to determine the safety, tolerability, pharmacokinetics, and recommended Phase 2 dose (RP2D) of the inhibitor.[13] Patients with various advanced solid tumors harboring the KRAS G12C mutation are enrolled.[13]
-
Phase 2: These trials evaluate the clinical activity (e.g., ORR, DOR, PFS) of the inhibitor at the RP2D in specific cancer types, such as NSCLC or CRC.[12] These are often single-arm studies.[18]
-
Phase 3: These are larger, randomized controlled trials that compare the efficacy and safety of the new inhibitor against the current standard of care.
Mechanisms of Resistance
A significant challenge with targeted therapies is the development of acquired resistance. For KRAS G12C inhibitors, several resistance mechanisms have been identified:
-
On-target (secondary KRAS mutations): New mutations in the KRAS gene can prevent the inhibitor from binding effectively. These can occur at the C12 residue itself or in the switch-II binding pocket (e.g., Y96D, R68S, H95D/R).[1][3]
-
Off-target (bypass mechanisms): Activation of other signaling pathways can bypass the need for KRAS signaling. This can occur through amplification of other receptor tyrosine kinases (e.g., MET), or activating mutations in downstream signaling molecules (e.g., NRAS, BRAF, MAP2K1).[4][19]
-
Histologic Transformation: In some cases, the tumor can change its cellular appearance (e.g., from adenocarcinoma to squamous cell carcinoma), rendering it less dependent on the original oncogenic driver.[19]
Conclusion
The development of KRAS G12C inhibitors represents a major advancement in precision oncology. Sotorasib and adagrasib have already demonstrated significant clinical benefit, leading to their approval for certain patient populations. The next wave of inhibitors, including divarasib and JDQ443, shows promise for even greater potency and efficacy. However, acquired resistance remains a critical hurdle. Ongoing research is focused on understanding and overcoming these resistance mechanisms through combination therapies and the development of next-generation inhibitors. This comparative guide provides a snapshot of the current landscape, highlighting the impressive progress and the remaining challenges in the quest to effectively target KRAS G12C-mutant cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. lumakrashcp.com [lumakrashcp.com]
- 3. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novartis.com [novartis.com]
- 6. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - In vivo activity of KRAS G12C inhibitors and pemigatinib in the LU99 xenograft model. - Public Library of Science - Figshare [plos.figshare.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Patient-Reported Outcomes from the Phase 2 CodeBreaK 100 Trial Evaluating Sotorasib in KRAS p.G12C–Mutated NSCLC - Conference Correspondent [conference-correspondent.com]
- 13. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. KRYSTAL-1: Adagrasib as monotherapy or combined with cetuximab in patients with CRC harboring a KRASG12C mutation - ecancer [ecancer.org]
- 17. ascopubs.org [ascopubs.org]
- 18. CodeBreaK 100 Phase 2 Study Results Demonstrate Sotorasib Efficacy - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 19. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
Navigating Resistance: A Comparative Guide to KRAS G12C Inhibitor Combination Therapies
The advent of direct KRAS G12C inhibitors has marked a significant breakthrough in treating solid tumors harboring this specific mutation, long considered "undruggable." However, the clinical efficacy of monotherapy is often limited by primary and acquired resistance.[1][2][3] To overcome these challenges, extensive research is focused on combination strategies, pairing KRAS G12C inhibitors with other therapeutic agents. This guide provides a comparative overview of key combination therapy studies for researchers, scientists, and drug development professionals, presenting supporting experimental data, methodologies, and visual pathway analyses.
The Rationale for Combination Therapy
KRAS G12C inhibitor monotherapy, while initially promising, can lead to the reactivation of the MAPK pathway and other compensatory signaling cascades, driving tumor survival and progression.[2][4] A primary mechanism of resistance, particularly in colorectal cancer (CRC), involves the feedback activation of receptor tyrosine kinases (RTKs) like EGFR.[1][5] This feedback reactivates RAS signaling, bypassing the inhibitory effect of the KRAS G12C-specific drug.[2][5] Acquired resistance can also emerge through new mutations in KRAS itself or in other downstream signaling molecules like BRAF and MEK, or through the activation of parallel pathways such as the PI3K/AKT pathway.[2][4]
Combination therapies aim to block these escape routes, creating a more durable and potent anti-tumor response.[6][7] Strategies include vertical inhibition of the same pathway (e.g., combining with MEK or SHP2 inhibitors), horizontal inhibition of parallel pathways, or co-targeting orthogonal pathways like angiogenesis or the immune response.[1][8]
KRAS Signaling and Combination Intervention Points
The diagram below illustrates the central role of KRAS in cell signaling and highlights the key nodes targeted by combination therapies to overcome resistance to KRAS G12C inhibition.
Caption: KRAS signaling pathway and points of therapeutic intervention.
Performance Data: KRAS G12C Inhibitors in Combination
Clinical trials have investigated KRAS G12C inhibitors in combination with various agents, primarily in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). The following tables summarize key efficacy and safety data from these studies.
Table 1: Combination with Targeted Therapies (Anti-EGFR) in Colorectal Cancer
| Combination (Trial ID) | Patient Population | N | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Key Grade 3-4 TRAEs (%) |
| Adagrasib + Cetuximab (KRYSTAL-1, Ph 1/2) | Pretreated metastatic CRC | 32 | 46%[1][9] | 6.9 months[1][9] | 16%[1] |
| Sotorasib + Panitumumab (CodeBreaK 101, Ph 1b) | Heavily pre-treated metastatic CRC | 40 | 30%[9] | - | Dermatologic events, hypomagnesemia[1] |
| Divarasib + Cetuximab (NCT04449874, Ph 1b) | Advanced/metastatic CRC | 29 | 62.5% (naïve) / 60% (pre-treated)[1] | 8.1 months[1] | 45% (rash, diarrhea, hypomagnesemia)[1] |
| D-1553 + Cetuximab (NCT04585035, Ph 2) | Pretreated metastatic CRC | 29 | 45%[5] | 7.6 months[5] | 12.5%[5] |
Table 2: Combination with Immunotherapy (Anti-PD-1/PD-L1) in NSCLC
| Combination (Trial ID) | Patient Population | N | Objective Response Rate (ORR) | Key Grade 3-4 TRAEs (%) | Notes |
| Adagrasib + Pembrolizumab (KRYSTAL-7, Ph 2) | Treatment-naïve, advanced NSCLC | 148 | 46.2% - 82.4% (across PD-L1 levels)[10] | 43.8% (anemia, elevated liver enzymes)[10] | Grade 5 TRAEs (pneumonitis, pneumonia) occurred in 2 patients.[1] |
| Sotorasib + Atezolizumab/Pembrolizumab (CodeBreaK 100/101) | Advanced NSCLC | 58 | Efficacious but durable responses noted[11] | 57% (primarily hepatotoxicity)[11] | Combination deemed unsafe for further development due to high rates of hepatotoxicity.[4][11] |
Table 3: Combination with Chemotherapy in NSCLC
| Combination (Trial ID) | Patient Population | N | Key Grade 3-4 TRAEs (%) | Notes |
| Sotorasib + Carboplatin/Pemetrexed (CodeBreaK 101) | Advanced NSCLC | 38 | 58% (most commonly neutropenia)[1] | Discontinuation rates due to TRAEs were 8% for sotorasib, 4% for carboplatin, and 12% for pemetrexed in the first-line setting.[1] |
Experimental Methodologies and Workflows
General Protocol for Preclinical Xenograft Studies
Preclinical evaluation of combination therapies often involves patient-derived xenograft (PDX) models, which are crucial for assessing in vivo efficacy. A typical workflow is as follows:
-
Model Establishment: Tumor fragments from patients with confirmed KRAS G12C mutations are implanted subcutaneously into immunocompromised mice (e.g., NOD-scid gamma mice).
-
Tumor Growth and Cohort Formation: Once tumors reach a specified volume (e.g., 150-200 mm³), mice are randomized into treatment cohorts (e.g., Vehicle, KRAS G12C inhibitor monotherapy, combination agent monotherapy, combination therapy).
-
Dosing and Administration: Drugs are administered according to a predetermined schedule and route (e.g., oral gavage for small molecules, intraperitoneal injection for antibodies). Dosing is based on previous maximum tolerated dose studies.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is monitored as an indicator of toxicity.
-
Endpoint Analysis: The study concludes when tumors reach a predetermined endpoint size or after a fixed duration. Tumors may be harvested for pharmacodynamic analysis (e.g., Western blot for p-ERK levels) to confirm target engagement and pathway inhibition.[5]
Caption: A typical experimental workflow for a preclinical PDX study.
Clinical Trial Methodologies: An Overview
Clinical trials evaluating these combinations, such as KRYSTAL-1 (NCT03785249) and CodeBreaK 101 (NCT04185883), are typically multi-cohort, open-label, phase 1/2 studies.[1][12]
-
Phase 1 (Dose Escalation/Exploration): The primary objective is to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of the combination. Patients with advanced/metastatic KRAS G12C-mutated solid tumors who have exhausted standard therapies are enrolled. A small number of patients are treated at escalating dose levels of the investigational drugs. Dose-limiting toxicities (DLTs) are monitored to establish the maximum tolerated dose.
-
Phase 2 (Dose Expansion): Once the RP2D is established, larger cohorts of patients with specific tumor types (e.g., NSCLC, CRC) are enrolled to further evaluate the anti-tumor activity (primary endpoint is often ORR, assessed by RECIST v1.1), duration of response, PFS, and overall survival. Safety and tolerability continue to be closely monitored.
Conclusion and Future Directions
The strategy of combining KRAS G12C inhibitors with other targeted agents, immunotherapies, or chemotherapies is a cornerstone of efforts to improve outcomes for patients with KRAS G12C-mutated cancers.[7][13] Combinations with EGFR inhibitors have shown particularly promising efficacy in CRC, a setting where KRAS G12C inhibitor monotherapy has demonstrated limited activity.[1][5] In NSCLC, combining with immunotherapy holds potential, though toxicity, particularly hepatotoxicity, remains a critical challenge to manage.[11]
Future research will continue to explore novel combination partners, including inhibitors of SHP2, SOS1, MEK, and mTOR.[1][8][14] Identifying biomarkers to predict which patients will benefit most from specific combinations is also a key priority. As our understanding of the complex resistance mechanisms deepens, rationally designed combination therapies will be essential to maximizing the potential of targeting KRAS G12C.[13][15]
References
- 1. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
- 6. scispace.com [scispace.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination treatments in KRAS G12C-mut colorectal cancer [dailyreporter.esmo.org]
- 10. Frontiers | Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review [frontiersin.org]
- 11. Immunotherapy in advanced, KRAS G12C-mutant non-small-cell lung cancer: current strategies and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. KRAS G12C inhibitor combination therapies: current evidence and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct GDP-KRASG12C inhibitors and mechanisms of resistance: the tip of the iceberg - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Target of a Novel KRAS G12C Inhibitor: A Comparative Guide
This guide provides a comprehensive comparison of a hypothetical novel KRAS G12C inhibitor, designated "Inhibitor 46," with the well-established clinical inhibitors Sotorasib (AMG 510) and Adagrasib (MRTX849). The following sections detail the experimental data and protocols necessary to validate the specific engagement and inhibitory action of Inhibitor 46 on the KRAS G12C oncoprotein.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers.[3] The G12C mutation, where glycine at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC).[4][5] This mutation impairs the ability of GTPase activating proteins (GAPs) to promote GTP hydrolysis, locking KRAS in a constitutively active state and leading to aberrant activation of downstream pro-proliferative signaling pathways, primarily the MAPK and PI3K-AKT pathways.[6][7]
KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue in the switch-II pocket of the inactive, GDP-bound KRAS G12C protein.[8][9] This irreversible binding traps the oncoprotein in its inactive conformation, preventing nucleotide exchange and subsequent activation, thereby inhibiting downstream signaling and tumor growth.[10]
Comparative Analysis of KRAS G12C Inhibitors
To confirm that "Inhibitor 46" specifically targets KRAS G12C, its biochemical and cellular activities are compared against Sotorasib and Adagrasib. The following tables summarize the key quantitative data from a series of validation experiments.
Table 1: Biochemical Activity and Selectivity
| Inhibitor | Target | Assay Type | IC50 (nM) | KD (nM) |
| Inhibitor 46 (Hypothetical Data) | KRAS G12C | TR-FRET Nucleotide Exchange | 12.5 | - |
| KRAS (Wild-Type) | TR-FRET Nucleotide Exchange | >10,000 | - | |
| KRAS G12C | Competition Binding | - | 250 | |
| KRAS (Wild-Type) | Competition Binding | No binding detected | - | |
| Sotorasib (AMG 510) | KRAS G12C | TR-FRET Nucleotide Exchange | 8.88 | - |
| KRAS (Wild-Type) | TR-FRET Nucleotide Exchange | >100,000 | - | |
| KRAS G12C | Competition Binding | - | 220 | |
| KRAS (Wild-Type) | Competition Binding | No binding detected | - | |
| Adagrasib (MRTX849) | KRAS G12C | Biochemical Assay | Potent Inhibition | - |
| KRAS (Wild-Type) | Biochemical Assay | No significant inhibition | - |
Data for Sotorasib and Adagrasib are representative values from published literature.[11][12][13]
Table 2: Cellular Target Engagement and Pathway Inhibition
| Inhibitor | Cell Line | Assay Type | EC50 (nM) | Downstream Effect |
| Inhibitor 46 (Hypothetical Data) | NCI-H358 (KRAS G12C) | NanoBRET Target Engagement | 50 | Inhibition of pERK |
| A549 (KRAS G12S) | NanoBRET Target Engagement | >10,000 | No effect on pERK | |
| Inhibitor 46 (Hypothetical Data) | NCI-H358 (KRAS G12C) | Cellular Thermal Shift Assay (CETSA) | - | Thermal Stabilization |
| Sotorasib (AMG 510) | NCI-H358 (KRAS G12C) | Cellular Assays | Potent | Inhibition of pERK |
| Adagrasib (MRTX849) | NCI-H358 (KRAS G12C) | Cellular Assays | Potent | Inhibition of pERK |
Data for Sotorasib and Adagrasib are representative values from published literature.[11][14]
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the KRAS G12C signaling pathway and the workflows of key experiments used to validate the target of Inhibitor 46.
References
- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct GDP-KRASG12C inhibitors and mechanisms of resistance: the tip of the iceberg - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
Head-to-Head Clinical Trial Analysis: Ecnoglutide (WX003) for Metabolic Conditions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Ecnoglutide (WX003)
This guide provides a detailed comparison of Ecnoglutide (WX003), a novel long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, with other therapeutic alternatives for the treatment of obesity and type 2 diabetes. The data presented is based on available preclinical and clinical trial results. Ecnoglutide is being developed by Sciwind Biosciences and has shown promising results in late-stage clinical trials.[1][2][3]
Mechanism of Action: GLP-1 Receptor Agonism
Ecnoglutide (WX003) functions as a GLP-1 receptor agonist, mimicking the action of the endogenous incretin hormone GLP-1.[2][4] This class of drugs has a well-established mechanism for improving metabolic control through several pathways:
-
Stimulation of Insulin Secretion: GLP-1 receptor agonists enhance glucose-dependent insulin release from pancreatic beta cells.[5]
-
Inhibition of Glucagon Secretion: They suppress the release of glucagon, a hormone that raises blood glucose levels.[5]
-
Delayed Gastric Emptying: By slowing the rate at which food leaves the stomach, they contribute to a feeling of fullness and reduce post-meal blood sugar spikes.[4][6]
-
Appetite Regulation: GLP-1 receptor agonists act on the central nervous system to increase satiety and reduce food intake.[4][5]
Ecnoglutide is specifically described as a cAMP-biased GLP-1 analog, which may contribute to its sustained signaling and clinical efficacy.[2][7][8]
Head-to-Head Clinical Trial Data: Ecnoglutide vs. Liraglutide for Obesity
A Phase 2, randomized, open-label, active-controlled study was conducted in Australia and New Zealand to evaluate the efficacy of once-weekly Ecnoglutide (WX003) compared to once-daily liraglutide in adults with obesity.[1][9]
Efficacy Data
| Parameter | Ecnoglutide (2.4 mg, once-weekly) | Liraglutide (3.0 mg, once-daily) | p-value |
| Mean Body Weight Reduction at 18 Weeks | -11.1% | -7.9% | 0.009 |
| Mean Body Weight Reduction at 26 Weeks | -14.7% | -8.8% | <0.001 |
| Participants with ≥5% Weight Loss at 18 Weeks | 88.5% | 70.4% | N/A |
| Participants with ≥10% Weight Loss at 18 Weeks | 57.7% | 33.3% | N/A |
Data sourced from interim and final results of the Phase 2b active-controlled trial.[1][9]
Safety and Tolerability
The overall safety profile of Ecnoglutide was reported to be consistent with other GLP-1 analogs.[1][9] The most frequently reported adverse events were gastrointestinal in nature, including nausea, diarrhea, constipation, and vomiting.[9] These events were predominantly mild to moderate, transient, and occurred mainly during the dose-escalation period.[9]
Comparative Clinical Data: Ecnoglutide vs. Other GLP-1 Agonists for Type 2 Diabetes
While direct head-to-head trial data for type 2 diabetes is emerging, existing Phase 2 and 3 studies of Ecnoglutide provide a basis for indirect comparison with other established GLP-1 agonists.
Glycemic Control (HbA1c Reduction)
| Compound | Dose | Trial Duration | Mean HbA1c Reduction from Baseline |
| Ecnoglutide (WX003) | 1.2 mg, once-weekly | 20 Weeks | -2.39% |
| Ecnoglutide (WX003) | 1.2 mg, once-weekly | 24 Weeks | -2.43% |
| Liraglutide | 1.8 mg, once-daily | 52 Weeks | -1.14% |
| Semaglutide | 1.0 mg, once-weekly | 30-40 Weeks | -1.55% to -1.86% |
| Dulaglutide | 1.5 mg, once-weekly | 26 Weeks | -1.46% |
Note: These results are from separate clinical trials and not from a direct head-to-head study. Such comparisons should be interpreted with caution due to potential differences in study design, patient populations, and baseline characteristics.[7][8]
Preclinical Comparative Data: Ecnoglutide vs. Semaglutide
In rodent models, Ecnoglutide demonstrated a more sustained decrease in blood glucose levels compared to semaglutide, with glucose suppression extending up to 48 hours longer.[7][8] Furthermore, in these preclinical models, Ecnoglutide showed significant improvements in weight control and induced higher levels of insulin compared to semaglutide.[7][8][10]
Experimental Protocols
Phase 2b Active-Controlled Obesity Trial (Ecnoglutide vs. Liraglutide)
-
Study Design: A multi-center, randomized, open-label, active-controlled Phase 2b trial.[1][9]
-
Participants: 206 participants with a Body Mass Index (BMI) ≥30 kg/m ².[9]
-
Intervention: Participants were randomized to receive either once-weekly subcutaneous injections of Ecnoglutide (at target doses of 1.2 mg, 1.8 mg, or 2.4 mg) or once-daily subcutaneous injections of liraglutide (3.0 mg) for 26 weeks.[1][9]
-
Dose Escalation: A dose titration period of up to 14 weeks was implemented before reaching the target doses.[1][9]
-
Primary Endpoint: To evaluate the safety, tolerability, and efficacy of Ecnoglutide in reducing body weight.[1]
-
Key Efficacy Measures: Percentage change in body weight from baseline.[1]
References
- 1. Sciwind Biosciences to Highlight Positive Clinical Data for GLP-1 Peptide Agonist Ecnoglutide (XW003) at the American Diabetes Association (ADA) 83rd Annual Conference [prnewswire.com]
- 2. Sciwind Biosciences Reports Positive Early Results for Long-Acting GLP-1 Analog Ecnoglutide (XW003) in Phase 3 Trial with Chinese Type 2 Diabetes Patients [synapse.patsnap.com]
- 3. Phase III diabetes data positive for Sciwind’s GLP-1 ecnoglutide; obesity results expected soon | BioWorld [bioworld.com]
- 4. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 5. preprints.org [preprints.org]
- 6. GLP−1 receptor agonists for the treatment of obesity: Role as a promising approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Sciwind Biosciences Announces Positive Interim Results from Ongoing Phase 2b Clinical Trial of XW003 (Ecnoglutide) in Patients with Obesity [prnewswire.com]
- 10. Sciwind Biosciences Announces Publication of Discovery, Preclinical, and Phase 1 Clinical Trial Results of Ecnoglutide (XW003) in Molecular Metabolism - BioSpace [biospace.com]
A Comparative Selectivity Analysis of KRAS G12C Inhibitors: JDQ443, Sotorasib, and Adagrasib
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules targeting the previously "undruggable" KRAS G12C mutation has marked a significant breakthrough in oncology. These inhibitors, which covalently bind to the mutant cysteine-12 residue, have ushered in a new era of targeted therapy for a range of cancers. This guide provides an objective comparison of the selectivity profiles of three prominent KRAS G12C inhibitors: JDQ443, a novel investigational inhibitor, and the FDA-approved drugs sotorasib and adagrasib. The selectivity of a targeted inhibitor is a critical attribute, as it directly relates to its therapeutic window and potential for off-target toxicities.
Executive Summary
This guide summarizes the available quantitative data on the selectivity of JDQ443, sotorasib, and adagrasib against the human kinome and the broader proteome. While all three inhibitors demonstrate high selectivity for the KRAS G12C mutant, subtle differences in their off-target profiles may have implications for their clinical application and the development of next-generation inhibitors. Detailed experimental protocols for key selectivity assays are provided to aid researchers in their own investigations.
Data Presentation: Comparative Selectivity of KRAS G12C Inhibitors
The following tables summarize the available quantitative data on the selectivity of JDQ443, sotorasib, and adagrasib. It is important to note that direct head-to-head kinome-wide comparisons are not always publicly available. Therefore, the data presented here are compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Proteome-Wide Cysteine Reactivity Profile of JDQ443
This table is based on a liquid chromatography-mass spectrometry (LC-MS) analysis of cysteine-containing peptides in NCI-H358 cells treated with JDQ443. The data highlights the high selectivity of JDQ443 for its intended target.
| Protein | Cysteine Residue | Competition (>2-fold) | Notes |
| KRAS | Cys12 | Yes | On-target |
| HMOX2 | Cys282 | Yes | Also competed by ARS-1620 |
| VAT1 | Cys50 | Yes | Also competed by ARS-1620 |
| VAT1 | Cys86 | Yes | Also competed by ARS-1620 |
| FAM213A | Cys85 | Yes | Also competed by ARS-1620 |
| Other Proteins (4) | Various | Yes | Frequently competed by other electrophilic compounds |
Source: Data derived from a study on the preclinical characterization of JDQ443.[1]
Table 2: Kinome-Wide Selectivity of Sotorasib and Adagrasib (Qualitative and Limited Quantitative Data)
Comprehensive, publicly available KINOMEscan data with percentage inhibition for sotorasib and adagrasib is limited. The following summarizes the available information.
| Inhibitor | Selectivity Profile Summary | Known Off-Targets (if any) |
| Sotorasib | A nonclinical safety assessment reported no off-target effects against a panel of receptors, enzymes (including numerous kinases), ion channels, or transporters in in vitro assays.[2] | - |
| Adagrasib | Described as having minimal off-target activity.[3] | Limited off-target activity has been reported against a few receptors with IC50 values in the hundreds of nanomolar range. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of KRAS G12C inhibitor selectivity are provided below.
KINOMEscan™ Competition Binding Assay
Objective: To determine the binding affinity of a test compound against a large panel of human kinases.
Principle: This is an active site-directed competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized ligand that binds to the active site of the kinase. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the immobilized ligand is then quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
Detailed Protocol:
-
Compound Preparation: The test compound (e.g., JDQ443, sotorasib, or adagrasib) is serially diluted to the desired concentrations, typically in DMSO.
-
Assay Reaction: In a multi-well plate, the test compound is incubated with a specific DNA-tagged kinase from the KINOMEscan panel and an immobilized, active-site directed ligand. The reaction is typically performed in a buffer containing appropriate salts and additives to ensure protein stability.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 1 hour) to allow for binding equilibrium to be reached.
-
Washing: Unbound components are removed by washing the plate.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR using primers specific for the DNA tag on the kinase.
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control (representing 100% binding). The results are often expressed as "percent of control," where a lower percentage indicates stronger inhibition. Dissociation constants (Kd) can be calculated by performing the assay with a range of compound concentrations.[3][4][5][6]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for KRAS G12C-Effector Interaction
Objective: To measure the ability of an inhibitor to block the interaction between KRAS G12C and its downstream effector, such as the Ras-binding domain (RBD) of c-Raf.
Principle: This assay measures the proximity of two molecules using FRET between a donor fluorophore (e.g., terbium cryptate) and an acceptor fluorophore (e.g., d2). In this context, KRAS G12C is typically tagged with one fluorophore (or an antibody against it is labeled) and the RBD of c-Raf is tagged with the other. When they interact, FRET occurs. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, and 0.01% BSA).
-
Dilute purified, GDP-loaded His-tagged KRAS G12C protein to the desired concentration in the reaction buffer.
-
Dilute purified GST-tagged c-Raf RBD to the desired concentration in the reaction buffer.
-
Prepare a solution of GTPγS (a non-hydrolyzable GTP analog) to activate KRAS G12C.
-
Prepare stock solutions of the test inhibitors (JDQ443, sotorasib, adagrasib) in DMSO and create a serial dilution series.
-
Prepare the TR-FRET detection reagents: a terbium cryptate-labeled anti-His tag antibody (donor) and a d2-labeled anti-GST tag antibody (acceptor).
-
-
Assay Procedure:
-
In a 384-well low-volume white plate, add the test inhibitor at various concentrations.
-
Add the His-tagged KRAS G12C protein to all wells.
-
Initiate the nucleotide exchange by adding GTPγS to all wells except the negative control.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for nucleotide exchange and inhibitor binding.
-
Add the GST-tagged c-Raf RBD to all wells.
-
Incubate for another period (e.g., 30-60 minutes) to allow for the KRAS-Raf interaction.
-
Add the TR-FRET detection reagents (anti-His-Tb and anti-GST-d2).
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1][2][7]
-
Cellular Thermal Shift Assay (CETSA®)
Objective: To determine the direct binding of a compound to its target protein in a cellular environment.
Principle: The binding of a ligand (e.g., an inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature (Tm). In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., NCI-H358, which harbors the KRAS G12C mutation) to a suitable confluency.
-
Treat the cells with the test inhibitor (JDQ443, sotorasib, or adagrasib) at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures (e.g., from 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein (KRAS G12C) in the soluble fraction using a suitable method, such as:
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against KRAS.
-
ELISA or other immunoassays: Use a specific antibody pair to capture and detect the target protein.
-
Mass Spectrometry: Perform proteomic analysis to identify and quantify the target protein.
-
-
-
Data Analysis:
-
Generate melting curves by plotting the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
Determine the Tm for each condition. A positive thermal shift (ΔTm) in the presence of the compound indicates target engagement.
-
Mandatory Visualizations
Caption: The KRAS signaling pathway and the mechanism of action of G12C inhibitors.
Caption: Experimental workflow for the KINOMEscan™ competition binding assay.
References
- 1. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. 4.6. KINOMEscan [bio-protocol.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. 4.11. DiscoverX Kinase Panel [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Procedures for KRAS G12C Inhibitor 46
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent investigational compounds like KRAS G12C inhibitors are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step logistical information for the safe disposal of KRAS G12C Inhibitor 46, drawing from established protocols for similar laboratory chemicals.
Personal Protective Equipment (PPE) and Handling Precautions
When handling this compound, it is crucial to use appropriate personal protective equipment to avoid inhalation, and contact with skin and eyes.[1][2]
Core PPE Requirements:
-
Eye Protection: Safety goggles with side-shields are mandatory.
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: An impervious lab coat or clothing is required.
-
Respiratory Protection: Use a suitable respirator, especially when handling the compound in powder form to avoid dust and aerosol formation.[1][2]
Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2] An accessible safety shower and eye wash station should be readily available.[1][2]
Storage and Stability
Proper storage is critical to maintaining the integrity of the inhibitor and preventing accidental release.
| Parameter | Condition | Duration | Notes |
| Storage Temperature (Solid) | -20°C | Not Specified | Protect from light and store under nitrogen.[1] |
| Storage Temperature (In Solvent) | -80°C | 6 months | Protect from light and store under nitrogen.[1] |
| -20°C | 1 month | Protect from light and store under nitrogen.[1] | |
| Shipping Condition | Room Temperature | < 2 weeks | [1] |
| Chemical Stability | Stable under recommended storage conditions.[1][2] | ||
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[1][2] |
Spill Management and Accidental Release
In the event of a spill or accidental release, immediate and appropriate action is necessary to contain the material and prevent exposure.
Steps for Spill Containment:
-
Evacuate Personnel: Ensure all non-essential personnel are cleared from the affected area.[1]
-
Ensure Ventilation: Maintain adequate ventilation.[1]
-
Wear Full PPE: Don full personal protective equipment, including a self-contained breathing apparatus if necessary.[1]
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1][2]
-
Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully collect the material.
-
Decontamination: Scrub the affected surfaces and equipment with alcohol.[1]
-
Disposal: Dispose of all contaminated materials as hazardous waste according to the disposal procedures outlined below.[1]
Proper Disposal Procedures
The disposal of this compound and its containers must be handled as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste material, including unused inhibitor and any contaminated disposables (e.g., pipette tips, vials, gloves), in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
The waste container must be labeled with the full chemical name ("this compound"), the relevant hazard symbols, and the date of accumulation.
-
-
Storage of Waste:
-
Institutional EHS Coordination:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.
-
-
Approved Waste Disposal Plant:
-
Ensure that the final disposal is carried out by an approved and licensed waste disposal plant.[2]
-
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Remove contact lenses if present. Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Promptly call a physician.[1] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1] |
| Inhalation | Relocate the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1] |
References
Safeguarding Research: A Comprehensive Guide to Handling KRAS G12C Inhibitor 46
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like KRAS G12C inhibitors is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for KRAS G12C inhibitor 46. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling information, fostering a culture of safety and trust.
While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following recommendations are based on the handling protocols for other potent KRAS G12C inhibitors and general best practices for potent compound management in a laboratory setting.[1][2][3]
Personal Protective Equipment (PPE) and Engineering Controls
The primary focus when handling potent compounds is to minimize exposure through a combination of engineering controls and appropriate PPE.[3]
Engineering Controls
Engineering controls are the first line of defense in minimizing exposure to hazardous substances.
| Control Type | Recommendation | Purpose |
| Ventilation | Work within a certified chemical fume hood or a powder containment hood. | To capture and exhaust airborne particles and vapors away from the user. |
| Containment | Use of a glove box or isolator for all powder handling activities (weighing, aliquoting). | Provides a physical barrier between the operator and the potent compound, preventing inhalation and skin contact.[2] |
| Safety Equipment | Ensure a safety shower and eyewash station are readily accessible.[4][5] | For immediate decontamination in case of accidental exposure. |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to provide a barrier against accidental exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[6] | The outer glove can be removed if contaminated, while the inner glove continues to provide protection. |
| Eye Protection | Chemical safety goggles with side shields are the minimum requirement.[5][7] | Protects eyes from splashes and airborne particles. |
| Face Protection | A face shield should be worn in addition to safety goggles when there is a significant splash hazard.[6][7] | Provides a broader area of protection for the face. |
| Body Protection | A disposable, impervious lab coat or gown should be worn. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For procedures with a high risk of aerosolization, a suitable respirator (e.g., N95 or higher) should be used. In some cases, a powered air-purifying respirator (PAPR) may be necessary.[1] | Prevents inhalation of fine powders or aerosols. |
Operational and Disposal Plans
A clear plan for handling and disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the laboratory for handling the KRAS G12C inhibitor.
-
Ensure all necessary PPE and engineering controls are in place and functional.
-
Review the experimental protocol and have all necessary materials and equipment ready to minimize time spent handling the compound.
-
-
Compound Handling:
-
Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with the compound using an appropriate deactivating solution (e.g., a dilute bleach solution followed by a water rinse, or as specified by your institution's safety office).
-
Carefully remove and dispose of the outer pair of gloves immediately after handling the compound.
-
Waste Disposal
Proper disposal of contaminated materials is critical to prevent environmental release and accidental exposure.
| Waste Type | Disposal Procedure |
| Contaminated Solids | All disposable items that have come into contact with the inhibitor (e.g., pipette tips, tubes, gloves, lab coats) should be collected in a dedicated, labeled hazardous waste container. |
| Liquid Waste | Solutions containing the inhibitor should be collected in a clearly labeled hazardous waste container. Avoid mixing with incompatible waste streams. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4] |
Visualizing Safety and Mechanism of Action
Understanding the workflow for handling potent compounds and the biological pathway they target is essential for a comprehensive safety and research approach.
The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, such as the MAPK (RAF/MEK/ERK) and PI3K/AKT pathways, which promote tumor growth and survival.[8] KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine in the inactive, GDP-bound state, thereby locking the protein in this "off" state and preventing downstream signaling.[9]
References
- 1. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 2. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. KRAS G12C inhibitor 22|2736599-72-5|MSDS [dcchemicals.com]
- 6. maxonchemicals.it.com [maxonchemicals.it.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
